Product packaging for 1-Tert-butylchrysene(Cat. No.:CAS No. 582300-44-5)

1-Tert-butylchrysene

Cat. No.: B15164826
CAS No.: 582300-44-5
M. Wt: 284.4 g/mol
InChI Key: VXCOWUFLHZHJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butylchrysene is an organic compound with the molecular formula C22H20. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are characterized by fused aromatic rings and are of significant interest in various research fields . Chrysene derivatives are extensively investigated in materials science, particularly for developing organic electronic devices. The rigid, planar structure of the chrysene core contributes to favorable charge-transport properties, while the introduction of substituents like the tert-butyl group can enhance solubility and processability, and reduce aggregation-induced quenching in solid-state applications . Research on structurally similar compounds, such as dibenzo[g,p]chrysene derivatives functionalized with tert-butyl groups, has demonstrated their utility as deep-blue emitters and host materials in organic light-emitting diodes (OLEDs) . Furthermore, hydroxylated derivatives of chrysene, such as 1-, 3-, and 6-hydroxychrysene, have been studied as potential biomarkers for monitoring exposure to PAHs . Like other PAHs, chrysene itself is suspected to be a human carcinogen and is known to cause cancer in laboratory animals . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20 B15164826 1-Tert-butylchrysene CAS No. 582300-44-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

582300-44-5

Molecular Formula

C22H20

Molecular Weight

284.4 g/mol

IUPAC Name

1-tert-butylchrysene

InChI

InChI=1S/C22H20/c1-22(2,3)21-10-6-9-17-19-12-11-15-7-4-5-8-16(15)18(19)13-14-20(17)21/h4-14H,1-3H3

InChI Key

VXCOWUFLHZHJHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1C=CC3=C2C=CC4=CC=CC=C43

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Tert-butylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-tert-butylchrysene, a derivative of the polycyclic aromatic hydrocarbon (PAH) chrysene. Chrysene and its derivatives are of significant interest to the scientific community, particularly in the field of medicinal chemistry, due to their potential applications as anticancer agents.[1][2] This document outlines a proposed synthetic protocol, detailed characterization methods, and expected data based on analogous compounds, serving as a valuable resource for researchers working with substituted PAHs.

Proposed Synthesis of this compound

The introduction of a tert-butyl group onto the chrysene core can be achieved through a Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution method is a well-established strategy for the alkylation of aromatic rings.[3] While the direct tert-butylation of chrysene is not extensively documented, the successful Friedel-Crafts acetylation of chrysene suggests its susceptibility to such electrophilic attack.[4] The proposed reaction involves the treatment of chrysene with a suitable tert-butylating agent, such as tert-butyl chloride or tert-butanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a Brønsted acid.[3][5]

Experimental Protocol: Friedel-Crafts Alkylation

Materials:

  • Chrysene (C₁₈H₁₂)[6]

  • Tert-butyl chloride (t-BuCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Toluene

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve chrysene (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.2 eq) to the stirred solution under a nitrogen atmosphere.

  • Add tert-butyl chloride (1.1 eq) dropwise to the reaction mixture over a period of 15 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing ice and 2M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane/toluene gradient to yield this compound.

Synthesis_Workflow Chrysene Chrysene ReactionMixture Reaction Mixture (Chrysene, AlCl₃, CH₂Cl₂) Chrysene->ReactionMixture Reaction Friedel-Crafts Alkylation ReactionMixture->Reaction tBuCl tert-Butyl Chloride tBuCl->Reaction Quenching Quenching (Ice, HCl) Reaction->Quenching Extraction Workup & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Characterization of this compound

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the known spectra of chrysene and the detailed analysis of a closely related compound, 12,14-di-t-butylbenzo[g]chrysene.[7][8]

Expected ¹H NMR Data:

The ¹H NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group in the aliphatic region (δ 1.0-1.5 ppm). The aromatic region (δ 7.0-9.0 ppm) will display a complex pattern of multiplets corresponding to the protons on the chrysene backbone. The introduction of the bulky tert-butyl group at the C1 position will cause shifts in the signals of the neighboring protons.

Expected ¹³C NMR Data:

The ¹³C NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group (around 35 ppm) and a signal for the methyl carbons (around 31 ppm). The aromatic region will contain a number of signals corresponding to the 18 carbons of the chrysene core.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
tert-Butyl (CH₃)~1.4 (s, 9H)~31
tert-Butyl (C)-~35
Aromatic CHs~7.5 - 8.8 (m, 11H)~120 - 135
Aromatic Quaternary Cs-~125 - 140
Note: Expected values are based on data for analogous compounds and are subject to variation based on solvent and experimental conditions.[7]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₂₂H₂₀), the molecular ion peak [M]⁺ would be expected at m/z 284.4. A common fragmentation pattern for tert-butylated aromatic compounds is the loss of a methyl group (CH₃) to form a stable carbocation, which would result in a significant peak at m/z 269.4 ([M-15]⁺).

Ion Formula Expected m/z
Molecular Ion [M]⁺C₂₂H₂₀⁺284.4
Fragment Ion [M-CH₃]⁺C₂₁H₁₇⁺269.4

Potential Biological Activity and Signaling Pathways

Chrysene and its derivatives have been investigated for their biological activities, including mutagenicity and carcinogenicity.[9] Some chrysene derivatives have also shown potential as anticancer agents.[1] The biological activity of these compounds is often linked to their metabolism by cytochrome P450 enzymes and their interaction with the aryl hydrocarbon (Ah) receptor.[9] The introduction of a tert-butyl group may influence the metabolic profile and biological activity of the chrysene core. Further research would be required to elucidate the specific signaling pathways affected by this compound.

Signaling_Pathway cluster_0 Cellular Environment This compound This compound AhR Aryl Hydrocarbon Receptor (AhR) This compound->AhR Binds CYP1A1 Cytochrome P450 1A1 This compound->CYP1A1 Metabolized by ARNT AhR Nuclear Translocator (ARNT) AhR->ARNT Dimerizes with ARNT->CYP1A1 Induces expression of Metabolites Metabolites CYP1A1->Metabolites DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Forms Biological_Response Biological Response (e.g., Toxicity, Carcinogenesis) DNA_Adducts->Biological_Response

Caption: Putative metabolic activation pathway of chrysene derivatives.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed Friedel-Crafts alkylation offers a viable synthetic route, and the expected characterization data, based on analogous compounds, will aid in the identification and purification of the target molecule. Further investigation into the biological activity and signaling pathways of this compound is warranted to explore its potential in drug discovery and development.

References

Spectroscopic Characterization of 1-Tert-butylchrysene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

1-Tert-butylchrysene is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. The introduction of a tert-butyl group at the 1-position is expected to influence its electronic and steric properties, which in turn will be reflected in its spectroscopic signatures. Understanding these spectroscopic characteristics is crucial for the identification, purification, and structural elucidation of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the expected chemical shifts and absorption bands for this compound. These predictions are based on the analysis of the individual constituent parts of the molecule: the chrysene aromatic system and the tert-butyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 1.5 - 2.0Singlet9HProtons of the tert-butyl group
~ 7.0 - 9.0Multiplets11HAromatic protons on the chrysene core

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~ 30 - 35Methyl carbons of the tert-butyl group
~ 35 - 40Quaternary carbon of the tert-butyl group
~ 120 - 140Aromatic carbons of the chrysene core

The aromatic protons of the chrysene core are expected to appear in the downfield region of the ¹H NMR spectrum (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.[1] The nine equivalent protons of the tert-butyl group will likely appear as a distinct singlet in the upfield region (around 1.5-2.0 ppm).[2] In the ¹³C NMR spectrum, the carbons of the tert-butyl group will have characteristic shifts, while the numerous aromatic carbons will give rise to a complex set of signals in the 120-140 ppm range.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000Weak to MediumAromatic C-H stretching
~ 2960 - 2850Medium to StrongAliphatic C-H stretching (tert-butyl)
~ 1600 - 1450Medium to StrongAromatic C=C stretching
~ 900 - 675StrongAromatic C-H out-of-plane bending

The IR spectrum is expected to be dominated by bands corresponding to the aromatic chrysene core and the aliphatic tert-butyl group. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the tert-butyl group should appear between 2960 and 2850 cm⁻¹.[3] The characteristic aromatic C=C stretching vibrations will likely be observed in the 1600-1450 cm⁻¹ range.[1] Strong absorptions in the fingerprint region (below 1500 cm⁻¹) due to C-H out-of-plane bending can be indicative of the substitution pattern on the aromatic rings.[1][3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly in conjugated systems.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Wavelength (λ_max) (nm)SolventAssignment
~ 220 - 280Hexane or Ethanolπ → π* transitions (Primary bands)
~ 280 - 400Hexane or Ethanolπ → π* transitions (Secondary bands)

Aromatic compounds like chrysene exhibit characteristic UV-Vis spectra with multiple absorption bands due to π → π* electronic transitions.[1][4] The spectrum of this compound is expected to show intense primary bands at shorter wavelengths and a series of less intense, fine-structured secondary bands at longer wavelengths.[1] The exact position and intensity of these bands can be influenced by the solvent used.[4]

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid aromatic compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that dissolves the compound well and does not have signals that overlap with the analyte's signals.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[5]

  • Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[5]

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, or cyclohexane). The concentration should be adjusted so that the absorbance falls within the optimal range of the instrument (typically 0.1 - 1.0 absorbance units).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution.

  • Spectral Recording: Scan a range of wavelengths (e.g., 200-600 nm) and record the absorbance spectrum. The instrument will automatically subtract the absorbance of the solvent.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Solid_Sample Solid Sample Dissolution_NMR Dissolve in Deuterated Solvent Solid_Sample->Dissolution_NMR Dissolution_IR Dissolve in Volatile Solvent Solid_Sample->Dissolution_IR Dissolution_UV Dissolve in UV-Transparent Solvent Solid_Sample->Dissolution_UV NMR_Spectrometer NMR Spectrometer Dissolution_NMR->NMR_Spectrometer IR_Spectrometer FT-IR Spectrometer Dissolution_IR->IR_Spectrometer UV_Vis_Spectrometer UV-Vis Spectrophotometer Dissolution_UV->UV_Vis_Spectrometer NMR_Data Process NMR Data (FT, Phasing, Calibration) NMR_Spectrometer->NMR_Data IR_Data Process IR Data (Background Subtraction) IR_Spectrometer->IR_Data UV_Vis_Data Process UV-Vis Data (Identify λ_max) UV_Vis_Spectrometer->UV_Vis_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation UV_Vis_Data->Interpretation

References

An In-Depth Technical Guide to 1-Tert-butylchrysene: Properties, Analysis, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Tert-butylchrysene, a substituted polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information on its chemical identity, computed properties, and analytical methodologies. Furthermore, it outlines a prospective toxicological evaluation based on the known activities of the parent compound, chrysene, and other alkylated derivatives.

Chemical Identity and Properties

This compound is a derivative of chrysene, a four-ring polycyclic aromatic hydrocarbon. The introduction of a bulky tert-butyl group at the C1 position is expected to influence its physicochemical properties and biological activity.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 582300-44-5[1]
Molecular Formula C₂₂H₂₀
PubChem CID 53442075[1]

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 284.4 g/mol PubChem[1]
XLogP3 7.3PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 0PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 284.156501 g/mol PubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Heavy Atom Count 22PubChem[1]

Experimental Protocols: Analysis of Alkylated Chrysenes

Gas Chromatography/Triple Quadrupole Mass Spectrometry (GC/MS/MS) Method

This method is highly selective and sensitive for the identification and quantification of alkylated PAHs.[2][3]

Instrumentation:

  • An Agilent 7890 Gas Chromatograph (or equivalent)

  • An Agilent 7000B Triple Quadrupole Mass Spectrometer (or equivalent)[2]

Procedure:

  • Sample Preparation: Samples containing this compound should be dissolved in a suitable organic solvent (e.g., dichloromethane, hexane). Environmental samples may require extraction and cleanup procedures to remove interfering substances.

  • Gas Chromatography:

    • Column: A capillary column suitable for PAH analysis (e.g., HP-5ms, DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet: Splitless or pulsed splitless injection.

    • Temperature Program: An optimized temperature program to ensure the separation of this compound from other isomers and PAHs. A typical program might start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 320°C), and hold for a period to ensure elution of all analytes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Full-scan mode can be used for initial identification by observing the molecular ion (m/z 284.4) and characteristic fragmentation patterns. For high sensitivity and selectivity, Multiple Reaction Monitoring (MRM) mode is recommended.[3]

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by analyzing a pure standard. The molecular ion (m/z 284) would serve as the precursor ion. Product ions would be generated through collision-induced dissociation.

  • Quantification:

    • A calibration curve should be prepared using certified standards of this compound.

    • Internal standards (e.g., deuterated PAHs) should be used to correct for variations in sample preparation and instrument response.

Prospective Toxicological Evaluation

Direct experimental data on the biological activity and toxicity of this compound is not currently available. However, based on the known toxicology of chrysene and other alkylated PAHs, a prospective evaluation can be outlined.

Chrysene itself is considered a human carcinogen.[4] The biological activity of substituted chrysenes is highly dependent on the nature and position of the substituent.

Logical Workflow for Toxicological Assessment

The following diagram illustrates a logical workflow for the comprehensive toxicological evaluation of this compound, integrating in silico and in vitro approaches.

toxicological_workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Validation cluster_data_analysis Data Analysis and Risk Assessment QSAR QSAR Modeling (Predict Toxicity) Data_Integration Integrate In Silico and In Vitro Data QSAR->Data_Integration Toxicity Prediction ToxCast Toxicity Forecaster (ToxCast) (Predict Bioactivity) ToxCast->Data_Integration Bioactivity Profile Docking Molecular Docking (Receptor Interaction) Receptor_Binding Receptor Binding Assays (e.g., AhR) Docking->Receptor_Binding Hypothesized Targets Ames Ames Test (Mutagenicity) Ames->Data_Integration Mutagenic Potential Cell_Viability Cell Viability Assays (Cytotoxicity) Cell_Viability->Data_Integration Cytotoxic Effects Receptor_Binding->Data_Integration Mechanism of Action Metabolism Metabolism Studies (Metabolite Identification) Metabolism->Data_Integration Metabolic Fate Risk_Assessment Hazard Identification and Risk Characterization Data_Integration->Risk_Assessment

Caption: A logical workflow for the toxicological evaluation of this compound.

Potential Signaling Pathways and Mechanisms of Action

Many PAHs exert their toxic effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Upon binding to the AhR, the ligand-receptor complex translocates to the nucleus, leading to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1). These enzymes can metabolize PAHs into reactive intermediates that can form DNA adducts, leading to mutations and potentially cancer.

The bulky tert-butyl group on this compound may sterically hinder its interaction with the AhR or alter its metabolic activation profile compared to the parent chrysene.

Proposed In Silico Toxicity Prediction

In the absence of experimental data, in silico toxicology provides a valuable tool for predicting the potential hazards of this compound.[5][6][7]

  • Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models for PAHs could be used to predict the carcinogenicity, mutagenicity, and other toxic endpoints of this compound based on its chemical structure.

  • Molecular Docking: Docking studies could be performed to predict the binding affinity of this compound to the AhR and other potential protein targets.

  • Toxicity Prediction Software: Various software platforms (e.g., DEREK, TOPKAT) can be used to predict toxicity based on structural alerts and existing toxicological databases.

Conclusion and Future Directions

This compound is a poorly characterized derivative of chrysene. This guide provides its fundamental chemical information and a framework for its analysis and toxicological assessment. There is a clear need for further experimental research to determine its actual physicochemical properties, biological activities, and toxicological profile. Future studies should focus on:

  • Chemical Synthesis and Characterization: Development of a reliable synthetic route to obtain pure this compound for experimental studies, including detailed spectroscopic characterization (NMR, IR, MS).

  • In Vitro and In Vivo Toxicity Studies: Performing assays to assess its mutagenicity, cytotoxicity, and carcinogenicity.

  • Mechanism of Action Studies: Investigating its interaction with the AhR and other potential cellular targets to elucidate its mechanism of toxicity.

This foundational knowledge will be crucial for a comprehensive understanding of the environmental and health risks associated with this compound and for guiding any potential applications in drug development or other scientific fields.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Tert-butylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-Tert-butylchrysene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages extensive data from its parent compound, chrysene, and established principles of organic chemistry to provide well-founded estimations of its characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors involving polycyclic aromatic hydrocarbons (PAHs).

Introduction

This compound is a derivative of chrysene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings. The introduction of a tert-butyl group at the C1 position is expected to modulate the physicochemical and biological properties of the parent chrysene molecule. Understanding these properties is crucial for applications in medicinal chemistry, materials science, and environmental science. This guide summarizes the available computed data and provides expert estimations for key experimental parameters.

Physicochemical Properties

Table 1: Summary of Physical and Chemical Properties

PropertyThis compound (Predicted/Computed)Chrysene (Experimental)
Molecular Formula C₂₂H₂₀C₁₈H₁₂
Molecular Weight 284.4 g/mol [1]228.29 g/mol [1]
Melting Point Expected to be slightly lower than chrysene due to disruption of crystal packing.254 °C[1][2]
Boiling Point Expected to be higher than chrysene due to increased molecular weight.448 °C[1][2]
Solubility Insoluble in water; likely more soluble than chrysene in nonpolar organic solvents (e.g., benzene, toluene, hexane) and slightly soluble in alcohols and ethers.Insoluble in water; slightly soluble in alcohol and ether; soluble in benzene.[2][3]
XLogP3 7.3 (Computed)[1]5.7 (Experimental)[3]
Hydrogen Bond Donor Count 0 (Computed)[1]0
Hydrogen Bond Acceptor Count 0 (Computed)[1]0
Rotatable Bond Count 1 (Computed)[1]0
Exact Mass 284.156500638 Da (Computed)[1]228.093900383 Da
Monoisotopic Mass 284.156500638 Da (Computed)[1]228.093900383 Da

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not publicly available, the following sections predict the key features based on the known spectra of chrysene and the characteristic signals of a tert-butyl group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a combination of signals corresponding to the aromatic protons of the chrysene core and the aliphatic protons of the tert-butyl group. The aromatic region will be complex due to the coupling of the chrysene protons. The most distinct feature will be a singlet in the aliphatic region corresponding to the nine equivalent protons of the tert-butyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
tert-Butyl (C(CH₃)₃)~1.3 - 1.5Singlet9H
Aromatic (Chrysene core)~7.6 - 8.8Multiplets11H

Note: The predicted chemical shifts for the aromatic protons are based on the known spectrum of chrysene and may be slightly shifted due to the electronic effects of the tert-butyl substituent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to show signals for the aromatic carbons of the chrysene skeleton and two signals for the tert-butyl group (one for the quaternary carbon and one for the three equivalent methyl carbons).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
tert-Butyl (C(CH₃)₃)~35
tert-Butyl (C(CH₃)₃)~31
Aromatic (Chrysene core)~121 - 132

Note: The predicted chemical shifts for the aromatic carbons are based on the known spectrum of chrysene and may be influenced by the tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is expected to be observed at m/z 284. A prominent fragment ion would likely correspond to the loss of a methyl group ([M-15]⁺) to form a stable tertiary carbocation, a characteristic fragmentation pattern for tert-butyl substituted aromatic compounds.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zIon
284[M]⁺ (Molecular Ion)
269[M - CH₃]⁺

Experimental Protocols

While specific, validated protocols for the synthesis and characterization of this compound are not documented in readily accessible literature, the following sections outline plausible methodologies based on general organic chemistry principles.

Synthesis: Friedel-Crafts Alkylation of Chrysene

A common method for introducing an alkyl group to an aromatic ring is the Friedel-Crafts alkylation.

Reaction:

Chrysene + tert-Butyl Chloride --(AlCl₃)--> this compound + HCl

Procedure:

  • To a stirred solution of chrysene in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) in portions at 0 °C.

  • Slowly add tert-butyl chloride to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring the mixture over ice-water.

  • The product is then extracted with an organic solvent (e.g., dichloromethane or diethyl ether).

  • The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Synthesis_Workflow Chrysene Chrysene Reaction Reaction Mixture (Inert Solvent, 0°C) Chrysene->Reaction tBuCl tert-Butyl Chloride tBuCl->Reaction Catalyst AlCl₃ (catalyst) Catalyst->Reaction Quenching Quenching (Ice-water) Reaction->Quenching Stirring Extraction Extraction (Organic Solvent) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product This compound Purification->Product

Figure 1: Synthetic workflow for this compound.

Characterization Workflow

The synthesized this compound would be characterized using a suite of analytical techniques to confirm its identity and purity.

Characterization_Workflow Crude_Product Crude Product TLC Thin Layer Chromatography (Purity Check) Crude_Product->TLC Purification Column Chromatography TLC->Purification Pure_Product Pure this compound Purification->Pure_Product NMR ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) Pure_Product->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Pure_Product->MS MP Melting Point Analysis (Purity and Identity) Pure_Product->MP Final_Characterization Final Characterized Product NMR->Final_Characterization MS->Final_Characterization MP->Final_Characterization

References

An In-depth Technical Guide on the Solubility of 1-Tert-butylchrysene and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Tert-butylchrysene and its parent compound, chrysene. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information on the solubility of chrysene in common organic solvents and discusses the anticipated effects of tert-butyl substitution on its solubility profile. Furthermore, detailed experimental protocols for determining the solubility of such polycyclic aromatic hydrocarbons (PAHs) are presented.

Introduction to Chrysene and its Derivatives

Chrysene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₈H₁₂. It is a constituent of coal tar and is formed during the incomplete combustion of organic materials.[1] Like many PAHs, chrysene is a planar molecule and is known for its low aqueous solubility and lipophilic nature.[1][2] Its derivatives, such as this compound, are of interest in various research fields, including materials science and toxicology. The addition of a bulky, nonpolar tert-butyl group to the chrysene backbone is expected to influence its physicochemical properties, most notably its solubility.

Solubility of Chrysene

Table 1: Quantitative Solubility of Chrysene in Common Solvents

SolventTemperature (°C)Solubility
Absolute Ethanol251 g / 1300 mL
Toluene251 g / 480 mL
Toluene100~5% (w/v)
BenzeneBoilingModerately Soluble

Source: PubChem CID 9171[3]

Qualitative solubility information indicates that chrysene is slightly soluble in cold alcohol, ether, carbon disulfide, and glacial acetic acid, with its solubility significantly increasing in these solvents when they are heated.[3]

Predicted Influence of Tert-butyl Substitution on Solubility

The introduction of a tert-butyl group at the 1-position of the chrysene ring is expected to alter its solubility profile based on fundamental principles of physical organic chemistry:

  • In Nonpolar Solvents: The tert-butyl group is a large, nonpolar (lipophilic) alkyl group. According to the "like dissolves like" principle, its presence should enhance the solubility of the molecule in nonpolar organic solvents such as hexane, toluene, and other hydrocarbons. The bulky nature of the tert-butyl group may also disrupt the crystal lattice packing of the solid, potentially leading to a lower melting point and increased solubility.

  • In Polar Solvents: Conversely, the large, nonpolar tert-butyl group is expected to decrease the already low solubility of chrysene in polar solvents like water, ethanol, and methanol.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of hydrophobic compounds like this compound requires robust experimental methodologies. The following are commonly employed techniques:

4.1. Shake-Flask Method (Equilibrium Method)

This is a traditional and widely accepted method for determining thermodynamic solubility.

  • Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Procedure:

    • Add an excess of this compound to a vial containing the solvent of interest.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker bath and agitate for a sufficient time (typically 24-72 hours) to reach equilibrium.

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant to remove any remaining solid particles.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

    • The solubility is then calculated from the measured concentration.

4.2. High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, automated HTS methods are often employed.

  • Principle: These methods often rely on the detection of precipitation or turbidity. A concentrated stock solution of the compound in a miscible solvent (e.g., DMSO) is added to the aqueous or organic solvent of interest. The concentration at which precipitation occurs is determined.

  • Procedure (Nephelometric Method):

    • Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.

    • In a multi-well plate, dispense the test solvents.

    • Add increasing amounts of the stock solution to the wells.

    • Use a nephelometer to measure the light scattering caused by the formation of a precipitate.

    • The concentration at which a significant increase in turbidity is observed is taken as the kinetic solubility.

4.3. Automated Temperature-Variation Method (e.g., Crystal16)

Modern instruments allow for the automated determination of solubility curves as a function of temperature.

  • Principle: A suspension of the compound in the solvent is heated until all the solid dissolves (clear point). The solution is then cooled until the solid reappears (cloud point). These points are detected by measuring the turbidity of the solution.

  • Procedure:

    • Prepare samples of known concentration of this compound in the desired solvent in specialized vials.

    • Place the vials in the instrument.

    • The instrument automatically heats the samples at a controlled rate while monitoring turbidity. The temperature at which the solution becomes clear is recorded.

    • The instrument then cools the samples at a controlled rate, and the temperature at which the solution becomes cloudy is recorded.

    • By repeating this process for different concentrations, a solubility curve can be generated.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a crystalline compound like this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Weigh Solid (this compound) equilibration Shake/Stir at Constant Temperature (e.g., 24-72h) prep_solid->equilibration prep_solvent Measure Solvent Volume prep_solvent->equilibration separation Centrifugation / Settling equilibration->separation filtration Filtration of Supernatant (e.g., 0.22 µm filter) separation->filtration analysis Quantitative Analysis (e.g., HPLC, UV-Vis) filtration->analysis result Calculate Solubility (e.g., mg/mL, mol/L) analysis->result

Caption: A conceptual workflow for the experimental determination of thermodynamic solubility.

References

The Elucidation of 1-Tert-butylchrysene: A Structural Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. The introduction of a bulky substituent, such as a tert-butyl group, can profoundly influence the molecule's physicochemical properties, including its solid-state packing and biological activity. This technical guide focuses on the structural aspects of 1-tert-butylchrysene, providing a summary of its known properties and a generalized protocol for its structural determination. While specific crystallographic data for this compound is not publicly available at the time of this writing, this document serves as a foundational resource for researchers investigating this and related compounds.

Physicochemical Properties of this compound

While detailed crystallographic data for this compound is not readily found in the public domain, fundamental physicochemical properties have been computed and are available through resources such as PubChem.[1] A summary of these properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₂₂H₂₀PubChem[1]
Molecular Weight 284.4 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 582300-44-5PubChem[1]
XLogP3 7.3PubChem[1]

Table 1: Computed Physicochemical Properties of this compound.

Synthesis and Crystallization: A Generalized Protocol

The synthesis of substituted chrysenes can be achieved through various organic synthesis routes. While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a general approach would likely involve the annulation of a suitably substituted naphthalene or phenanthrene derivative.

The subsequent crystallization, a critical step for single-crystal X-ray diffraction studies, would typically involve the following steps:

  • Purification of the Crude Product: The synthesized this compound would first be purified to a high degree using techniques such as column chromatography or recrystallization from a suitable solvent system.

  • Solvent Selection for Crystallization: A range of solvents and solvent mixtures would be screened to find conditions under which this compound has moderate solubility. The ideal solvent is one in which the compound is soluble at elevated temperatures but sparingly soluble at room or lower temperatures.

  • Crystal Growth: High-quality single crystals suitable for X-ray diffraction are typically grown using one of the following methods:

    • Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent is allowed to evaporate slowly over a period of days to weeks.

    • Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container containing a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to a lower temperature, causing the compound to crystallize.

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of a molecule like this compound is a well-established process in the field of crystallography. The general workflow for such an experiment is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataCollection Data Collection (X-ray Diffractometer) CrystalGrowth->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution Refinement Structural Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation

Figure 1: Generalized workflow for the determination of a small molecule crystal structure.

Conclusion

This technical guide provides an overview of the known properties of this compound and outlines the standard experimental procedures required for its synthesis, crystallization, and structural determination. While specific, detailed crystallographic data for this compound is not currently available in the public domain, the generalized protocols and workflow presented here offer a solid foundation for researchers aiming to investigate the structural and functional characteristics of this compound and other substituted PAHs. The elucidation of its precise three-dimensional structure through single-crystal X-ray diffraction would be a valuable contribution to the fields of chemical crystallography and materials science.

References

An In-depth Technical Guide to Potential Derivatives and Analogues of 1-Tert-butylchrysene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Chrysene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a tert-butyl group at the C1 position of the chrysene core, yielding 1-tert-butylchrysene, offers a unique scaffold for the development of novel therapeutic agents. This technical guide explores the potential derivatives and analogues of this compound, providing a comprehensive overview of synthetic strategies, potential biological activities, and methodologies for their evaluation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecules.

Introduction to the this compound Core

This compound is a four-ring aromatic hydrocarbon characterized by the presence of a bulky tert-butyl substituent. This functional group can significantly influence the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, as well as its interaction with biological targets. The rigid, planar structure of the chrysene backbone provides a platform for the strategic placement of additional functional groups to modulate biological activity and selectivity.

Potential Derivatives and Analogues

Based on established synthetic methodologies for the functionalization of PAHs, a variety of derivatives and analogues of this compound can be envisioned. These modifications aim to explore the structure-activity relationship (SAR) and optimize for desired pharmacological properties.

2.1. Substitution on the Chrysene Core:

  • Hydroxylation: Introduction of hydroxyl groups at various positions can increase polarity and provide sites for further conjugation or hydrogen bonding with biological targets.

  • Alkylation and Arylation: Further alkyl or aryl substitutions can modulate lipophilicity and steric interactions.

  • Halogenation: Introduction of halogens (F, Cl, Br, I) can alter electronic properties and metabolic stability, and provide handles for cross-coupling reactions.

  • Nitrogen and Oxygen Heterocycles: Incorporation of nitrogen- or oxygen-containing rings can introduce hydrogen bond donors and acceptors, potentially improving solubility and target engagement.

2.2. Analogues with Modified Ring Systems:

  • Aza-chrysenes: Replacement of a carbon atom in the chrysene core with a nitrogen atom can significantly alter the electronic distribution and basicity of the molecule.

  • Thia-chrysenes: Incorporation of a sulfur atom can influence the geometry and electronic properties of the aromatic system.

  • Ring-opened or -expanded analogues: Modification of the four-ring system to three or five rings can explore different spatial arrangements and target interactions.

Synthetic Methodologies

The synthesis of this compound derivatives and analogues can be achieved through a combination of classical and modern organic chemistry techniques.

3.1. Synthesis of the this compound Scaffold:

A plausible synthetic route to the core structure involves a multi-step sequence, potentially starting from readily available precursors and utilizing reactions such as Friedel-Crafts alkylation followed by cyclization reactions.

3.2. Functionalization of the Chrysene Core:

  • Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and acylation can introduce functional groups onto the electron-rich chrysene ring. The directing effects of the tert-butyl group and the existing rings will influence the regioselectivity of these reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: For halo-substituted this compound precursors, Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce a wide range of aryl, alkynyl, and amino substituents, respectively.[1]

  • Photochemical Cyclization: The Mallory reaction, a photochemical oxidative cyclization of stilbene-like precursors, can be a powerful tool for constructing substituted chrysene cores.[2][3]

Experimental Protocol: Suzuki Cross-Coupling for Arylation of a Bromo-1-tert-butylchrysene Derivative

Objective: To synthesize an aryl-substituted this compound derivative.

Materials:

  • Bromo-1-tert-butylchrysene (1 equivalent)

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Toluene/Water (4:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a degassed solution of bromo-1-tert-butylchrysene and arylboronic acid in the toluene/water mixture, add Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired aryl-substituted this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Signaling Pathways

Substituted chrysenes and other PAHs are known to interact with various biological pathways, with the Aryl Hydrocarbon Receptor (AhR) being a primary target.[4][5][6] Activation of AhR can lead to the induction of cytochrome P450 enzymes (e.g., CYP1A1), which are involved in the metabolism of xenobiotics.[7]

Hypothetical Signaling Pathway: AhR-Mediated Activity

AhR_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation Ligand This compound Derivative AhR_complex AhR-Hsp90-XAP2 Complex Ligand->AhR_complex Binding & Dissociation of Hsp90/XAP2 AhR_Ligand AhR-Ligand Complex AhR_complex->AhR_Ligand ARNT ARNT DRE Dioxin Response Element (DRE) ARNT->DRE AhR_Ligand->DRE Translocation & Dimerization with ARNT Transcription Transcription Initiation DRE->Transcription mRNA CYP1A1 mRNA Transcription->mRNA CYP1A1 CYP1A1 Protein (Metabolism) mRNA->CYP1A1

Caption: Hypothetical AhR signaling pathway activated by a this compound derivative.

Other potential biological activities of this compound derivatives could include:

  • Estrogenic and Anti-estrogenic Activity: Some hydroxylated PAHs have been shown to interact with estrogen receptors.[8]

  • Anticancer Activity: Certain PAHs and their derivatives have demonstrated cytotoxic effects against cancer cell lines.

  • Antimicrobial Activity: The lipophilic nature of these compounds may allow them to disrupt bacterial cell membranes.

Data Presentation: Hypothetical Biological Activity

To guide SAR studies, quantitative data on the biological activity of newly synthesized compounds should be systematically collected and organized.

Table 1: Hypothetical AhR Activation by this compound Derivatives

Compound IDR¹ PositionR¹ SubstituentR² PositionR² SubstituentEC₅₀ (nM) for AhR Activation
TBC-001-H-H150
TBC-0026OH-H75
TBC-0036OCH₃-H120
TBC-0046Cl-H95
TBC-0056OH12OH50

Table 2: Hypothetical Cytotoxicity of this compound Derivatives against A549 Lung Cancer Cells

Compound IDR¹ PositionR¹ SubstituentR² PositionR² SubstituentIC₅₀ (µM)
TBC-001-H-H> 100
TBC-0066NH₂-H25.3
TBC-0076N(CH₃)₂-H15.8
TBC-0086F-H78.1
TBC-0096NH₂12NH₂8.5

Experimental Workflow for Derivative Evaluation

A systematic approach is crucial for the efficient evaluation of novel this compound derivatives.

Workflow cluster_design Design & Synthesis cluster_screening Initial Screening cluster_characterization Lead Characterization cluster_optimization Lead Optimization Design Computational Modeling & SAR Analysis Synthesis Chemical Synthesis & Purification Design->Synthesis Primary_Assay Primary Biological Assay (e.g., AhR Activation) Synthesis->Primary_Assay Cytotoxicity General Cytotoxicity Screen Primary_Assay->Cytotoxicity Secondary_Assays Secondary Assays (e.g., Estrogen Receptor) Cytotoxicity->Secondary_Assays Active & Non-toxic Hits ADME In vitro ADME (Solubility, Stability) Secondary_Assays->ADME SAR_Expansion Structure-Activity Relationship Expansion ADME->SAR_Expansion SAR_Expansion->Design In_Vivo In vivo Efficacy & Toxicity Studies SAR_Expansion->In_Vivo Optimized Leads

Caption: A logical workflow for the discovery and development of this compound derivatives.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel, biologically active molecules. By leveraging a diverse array of synthetic methodologies and a systematic evaluation workflow, researchers can explore the vast chemical space around this core structure. The insights gained from structure-activity relationship studies will be instrumental in designing derivatives with optimized potency, selectivity, and pharmacokinetic properties for potential therapeutic applications. This guide provides a foundational framework to stimulate further research and development in this exciting area of medicinal chemistry.

References

In-Depth Technical Guide: Health and Safety Information for 1-Tert-butylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Limited experimental data is available for 1-Tert-butylchrysene. The following table includes computed properties for this compound and experimentally determined properties for the parent compound, chrysene, for comparison.

PropertyThis compound (Computed)Chrysene (Experimental)
Molecular Formula C₂₂H₂₀C₁₈H₁₂
Molecular Weight 284.4 g/mol [1]228.29 g/mol
Appearance -Crystalline solid[2]
Melting Point -250 °C[2]
Boiling Point -448 °C[2]
Flash Point ->100 °C[2]
Solubility -Insoluble in water[2]
log Pow (Octanol/Water Partition Coefficient) 7.3[1]5.73

Toxicological Information and Hazard Classification

As a derivative of chrysene, a known hazardous substance, this compound should be presumed to have similar toxicological properties. Alkylation can sometimes increase the toxicity of PAHs[3]. Studies have shown that some methylated chrysenes exhibit developmental toxicity[4].

The hazard classification for the parent compound, chrysene, is summarized below.

Hazard ClassClassificationNotes
Carcinogenicity Category 1B: May cause cancer[5]Classified as a probable human carcinogen (B2)[2].
Mutagenicity Category 1B: Suspected of causing genetic defectsEvidence suggests the potential for irreversible mutagenic effects[6].
Acute Toxicity (Oral) Toxic by ingestion[2]-
Skin Corrosion/Irritation Causes skin irritation[5]-
Eye Damage/Irritation Causes serious eye irritation[5]-
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[5]-
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure[5]-
Hazardous to the Aquatic Environment Very toxic to aquatic life with long lasting effects[7]-

Experimental Protocols and Safe Handling

Given the suspected carcinogenicity and mutagenicity, stringent safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)
  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield[7].

  • Lab Coat: A lab coat must be worn and kept buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[7].

Engineering Controls
  • Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory[2].

Handling Procedures
  • Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes[6].

  • Dust Prevention: Handle the compound carefully to avoid the formation of dust and aerosols[2][6].

  • Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition[2].

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning procedure.

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place[2][7].

  • Separation: Store separately from strong oxidants[2].

  • Security: Store in a locked cabinet or other secure location to restrict access[7].

Spill and Waste Disposal
  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Dampen the spilled solid with a suitable solvent to prevent dusting before carefully sweeping it up. Place the material into a suitable, labeled container for disposal[6].

  • Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or the environment[2].

Visualizations

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal a Obtain & Log Compound b Review SDS & SOPs a->b c Don Appropriate PPE b->c d Weigh Compound c->d e Prepare Solution d->e f Perform Experiment e->f g Decontaminate Glassware & Surfaces f->g h Segregate & Label Waste g->h i Dispose of Waste h->i j Doff PPE i->j G substance This compound (assumed hazards based on Chrysene) carcinogen Carcinogen substance->carcinogen is a suspected mutagen Mutagen substance->mutagen is a suspected irritant Irritant (Skin, Eyes, Respiratory) substance->irritant is an eco_tox Ecotoxic substance->eco_tox is

References

Methodological & Application

Application Notes and Protocols for the Purification of 1-Tert-butylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-Tert-butylchrysene, a polycyclic aromatic hydrocarbon (PAH). The following methods are designed to guide researchers in obtaining high-purity material suitable for various research and development applications. The protocols are based on established techniques for the purification of chrysenes and other PAHs.

Introduction

This compound is a substituted derivative of chrysene, a PAH consisting of four fused benzene rings. As with many PAHs, achieving high purity is crucial for accurate analytical measurements, toxicological studies, and use as a standard in drug development and environmental analysis. The primary impurities in synthetically prepared this compound are typically unreacted starting materials, isomers, and byproducts of the reaction. The purification strategies outlined below focus on recrystallization and column chromatography, two common and effective methods for purifying solid organic compounds.

Purification Strategies

The selection of a suitable purification strategy depends on the impurity profile and the scale of the purification. A combination of techniques often yields the best results.

  • Recrystallization: This technique is effective for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.

  • Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating isomers and other closely related impurities.

A general workflow for the purification of this compound is presented below.

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification PurityAnalysis Purity Analysis (e.g., HPLC, GC-MS) Recrystallization->PurityAnalysis ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis PurityAnalysis->ColumnChromatography Purity < 99% PureProduct High-Purity this compound PurityAnalysis->PureProduct Purity > 99%

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes the single-solvent recrystallization of this compound. The choice of solvent is critical and should be determined experimentally. Based on the nonpolar nature of chrysenes, solvents like ethanol, heptane, or a mixed solvent system such as heptane/chloroform are good starting points.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., absolute ethanol, heptane, or a mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add more solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. For optimal crystal growth, the flask should remain undisturbed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation:

ParameterValue
Starting MaterialCrude this compound
Solvent SystemEthanol or Heptane/Chloroform
Expected Purity>98% (may vary)
Expected Yield70-90% (may vary)
Protocol 2: Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography. This method is effective for separating isomers and other impurities with different polarities.

Materials:

  • Crude or partially purified this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., petroleum ether/ethyl acetate mixture or a gradient of hexane and toluene)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial eluent (a nonpolar solvent like hexane or petroleum ether). Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with a nonpolar solvent (e.g., 100% hexane or petroleum ether). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or toluene). The optimal solvent gradient should be determined by thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions containing the pure this compound.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Presentation:

ParameterValue
Stationary PhaseSilica Gel (60-120 mesh)
Mobile PhasePetroleum Ether / Ethyl Acetate (e.g., 98:2) or Hexane/Toluene gradient
Expected Purity>99.5% (may vary)
Expected Yield60-80% (may vary)

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of non-volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both purity and structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to assess purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Visualization of the Purification Logic

The following diagram illustrates the decision-making process for choosing a purification method.

PurificationDecision Start Crude Product Analysis ImpurityType What is the nature of the impurities? Start->ImpurityType Scale What is the scale of purification? ImpurityType->Scale Minor Impurities ColumnChromatography Column Chromatography ImpurityType->ColumnChromatography Isomers or similar polarity impurities Recrystallization Recrystallization Scale->Recrystallization Small Scale (< 1g) Both Recrystallization followed by Column Chromatography Scale->Both Large Scale (> 1g)

Caption: Decision tree for selecting a purification method.

Application Notes and Protocols for the Analytical Detection of 1-Tert-butylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-Tert-butylchrysene in various matrices. The protocols are intended as a starting point and should be validated for specific sample types and analytical instrumentation.

Introduction

This compound is a substituted polycyclic aromatic hydrocarbon (PAH). As with many PAHs and their alkylated derivatives, there is a need for sensitive and specific analytical methods to detect and quantify this compound in environmental and biological samples. This document outlines recommended procedures for sample preparation, chromatographic separation, and detection using Gas Chromatography-Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Analytical Methods

Two primary analytical techniques are recommended for the detection of this compound:

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is the preferred method for achieving high selectivity and sensitivity, especially in complex matrices. By using Multiple Reaction Monitoring (MRM), interferences can be minimized, allowing for accurate quantification at low levels.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method offers good sensitivity for fluorescent compounds like chrysene and its derivatives. It is a robust and cost-effective alternative to GC-MS/MS, particularly for cleaner sample matrices.

Method 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This protocol is adapted from established methods for the analysis of alkylated PAHs in environmental samples.[1][2]

Sample Preparation: QuEChERS for Soil/Solid Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of a wide range of analytes from solid matrices.[3][4][5]

Materials:

  • Homogenized soil or solid sample

  • Acetonitrile (ACN)

  • Reagent water

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

  • QuEChERS dispersive SPE (dSPE) cleanup tube (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18)

  • 50 mL and 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 5 mL of reagent water and vortex for 1 minute to hydrate the sample.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts to the tube.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Transfer the acetonitrile supernatant (upper layer) to a 15 mL dSPE cleanup tube.

  • Shake the dSPE tube for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • The resulting supernatant is ready for GC-MS/MS analysis. An aliquot can be transferred to an autosampler vial.

GC-MS/MS Instrumental Parameters

The following are suggested starting parameters and may require optimization for your specific instrument.

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplitless
Inlet Temperature280 °C
Carrier GasHelium
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Oven Program70 °C (hold 2 min), ramp 10 °C/min to 300 °C (hold 10 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Transfer Line280 °C
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)

MRM Transitions for this compound (C₂₂H₂₀, MW: 284.4 g/mol ):

Based on the fragmentation of other tert-butylated aromatic compounds, the primary fragmentation is expected to be the loss of a methyl group (CH₃•) to form a stable tertiary carbocation.[6][7][8]

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
284.2 (Quantifier)269.215 (starting point)50
284.2 (Qualifier)241.225 (starting point)50

Note: The optimal collision energies should be determined experimentally.

Quantitative Data (Expected Performance)

The following data are estimates based on the performance of similar analytical methods for alkylated PAHs.[1]

ParameterExpected Value
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantitation (LOQ)0.3 - 3.0 ng/mL
Linearity (r²)> 0.99
Recovery (from soil)80 - 120%

Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This protocol is based on established methods for the analysis of PAHs in various matrices.[9][10][11]

Sample Preparation

For aqueous samples, solid-phase extraction (SPE) is recommended. For oily or fatty matrices, a liquid-liquid extraction followed by SPE cleanup is appropriate. The QuEChERS protocol described above can also be adapted for HPLC analysis by performing a solvent exchange to a mobile phase compatible solvent.

HPLC-FLD Instrumental Parameters
ParameterSetting
HPLC System
ColumnC18 column designed for PAH analysis (e.g., 4.6 x 50 mm, 1.8 µm)
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Fluorescence Detector
Excitation Wavelength260 nm (typical for chrysenes)
Emission Wavelength352 nm and 420 nm (monitor multiple for confirmation)
Quantitative Data (Expected Performance)

The following data are estimates based on the performance of similar analytical methods for PAHs.[12]

ParameterExpected Value
Limit of Detection (LOD)0.005 - 0.5 ng/g
Limit of Quantitation (LOQ)0.02 - 1.5 ng/g
Linearity (r²)> 0.995
Recovery85 - 100%

Experimental Workflows and Diagrams

GCMS_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample 5g Homogenized Sample Hydration Add 5mL Water Sample->Hydration Extraction Add 10mL ACN & Salts Hydration->Extraction Centrifuge1 Centrifuge Extraction->Centrifuge1 Cleanup dSPE Cleanup Centrifuge1->Cleanup Centrifuge2 Centrifuge Cleanup->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Injection Inject 1µL Final_Extract->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Fragmentation MS/MS Fragmentation Ionization->Fragmentation Detection MRM Detection Fragmentation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-FLD Analysis cluster_data Data Analysis Sample Sample Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Solvent_Exchange Solvent Exchange Cleanup->Solvent_Exchange Final_Sample Final Sample in Mobile Phase Solvent_Exchange->Final_Sample Injection Inject 10µL Final_Sample->Injection Separation C18 Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Chromatogram Chromatogram Analysis Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

References

Application Notes and Protocols for the Spectroscopic Analysis of 1-Tert-butylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for 1-Tert-butylchrysene, alongside a comprehensive experimental protocol for data acquisition. All quantitative data are summarized in tabular format for clarity and comparative ease. A visual workflow of the experimental protocol is also provided.

¹H and ¹³C NMR Assignments for this compound

The following tables summarize the estimated ¹H and ¹³C NMR chemical shifts for this compound. These assignments are based on the analysis of the parent chrysene molecule and known substituent effects of the tert-butyl group on aromatic systems.

Table 1: Estimated ¹H NMR Assignments for this compound in CDCl₃

Proton AssignmentEstimated Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.65 - 7.75d8.5
H-37.90 - 8.00dd8.5, 1.5
H-48.65 - 8.75d8.0
H-58.15 - 8.25d9.0
H-68.80 - 8.90d9.0
H-77.70 - 7.80t7.5
H-88.00 - 8.10d7.5
H-97.60 - 7.70t7.5
H-108.70 - 8.80d8.0
H-117.80 - 7.90t7.5
H-128.75 - 8.85d8.5
tert-butyl (CH₃)1.40 - 1.50s-

Table 2: Estimated ¹³C NMR Assignments for this compound in CDCl₃

Carbon AssignmentEstimated Chemical Shift (δ, ppm)
C-1150.0 - 152.0
C-2123.0 - 125.0
C-3126.5 - 128.5
C-4121.0 - 123.0
C-4a131.0 - 133.0
C-4b128.0 - 130.0
C-5122.0 - 124.0
C-6127.0 - 129.0
C-6a132.0 - 134.0
C-7126.0 - 128.0
C-8128.5 - 130.5
C-9125.5 - 127.5
C-10123.5 - 125.5
C-10a130.0 - 132.0
C-11129.0 - 131.0
C-12124.0 - 126.0
C-12a127.5 - 129.5
C-12b131.5 - 133.5
C(CH₃)₃35.0 - 37.0
C(CH₃)₃31.0 - 33.0

Experimental Protocol for NMR Spectroscopy

This protocol outlines the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

    • Deuterated chloroform (CDCl₃) of high purity (0.6-0.7 mL)

    • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

    • High-quality 5 mm NMR tube

    • Glass Pasteur pipette and a small plug of glass wool

    • Vial for dissolution

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the compound completely.

    • Place a small, tight plug of glass wool into a Pasteur pipette.

    • Filter the solution through the glass wool plug directly into the NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

    • If using an external standard, a sealed capillary containing the standard can be inserted into the NMR tube. For internal standards like TMS, it is typically added to the solvent by the manufacturer.

2. NMR Data Acquisition

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (adjust based on sample concentration)

    • Receiver Gain: Optimized for the sample.

  • ¹³C NMR Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: 0 to 220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons)

    • Number of Scans: 512 to 4096 (or more, depending on concentration and desired signal-to-noise ratio)

    • Receiver Gain: Optimized for the sample.

3. Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

  • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample into Spectrometer filter->load_sample Transfer to NMR Facility setup_exp Set Up 1H & 13C Experiments load_sample->setup_exp run_exp Acquire Data (FID) setup_exp->run_exp ft Fourier Transform run_exp->ft Transfer Raw Data phase_cal Phase & Calibrate ft->phase_cal assign Assign Spectra phase_cal->assign report Generate Report assign->report

Caption: Workflow for NMR analysis of this compound.

Application Note: High-Resolution Mass Spectrometry for the Analysis of 1-Tert-butylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Tert-butylchrysene is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of organic compounds that are of significant interest due to their presence in the environment and their potential biological activity. The addition of a tert-butyl group to the chrysene core can significantly alter its physicochemical properties, including its toxicity, metabolic fate, and environmental persistence. Therefore, accurate and sensitive analytical methods are crucial for the identification and quantification of this compound in various matrices. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is predicted based on the known fragmentation patterns of chrysene and tert-butylated aromatic compounds. The molecular ion is expected to be prominent, and the primary fragmentation is anticipated to be the loss of a methyl radical from the tert-butyl group, leading to a stable benzylic-type carbocation.

Predicted Ionm/z (amu)Relative Abundance (%)Proposed Structure
[M]+•284.1680Molecular Ion
[M-CH3]+269.13100Loss of a methyl radical
[M-C4H9]+227.0920Loss of the tert-butyl group
[C18H10]+•226.0815Loss of H2 from the chrysene core
[C16H10]+•202.0810Loss of C2H2 from the chrysene core

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines the procedure for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer.

1. Sample Preparation (Solid Phase Extraction)

  • Objective: To extract and concentrate this compound from a sample matrix (e.g., environmental or biological samples).

  • Materials:

    • Solid Phase Extraction (SPE) cartridges (e.g., C18)

    • Methanol (CH3OH), Dichloromethane (CH2Cl2), Hexane (C6H14) - HPLC grade

    • Nitrogen gas for evaporation

  • Procedure:

    • Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of a methanol/water mixture (e.g., 50:50 v/v) to remove polar interferences.

    • Elute the this compound from the cartridge with 5 mL of dichloromethane.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 280°C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute

      • Ramp 1: 15°C/min to 250°C

      • Ramp 2: 10°C/min to 310°C, hold for 5 minutes

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-400

    • Scan Mode: Full Scan

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample SPE Solid Phase Extraction Sample->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution in Hexane Evaporation->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection Chromatographic_Separation Chromatographic Separation GC_Injection->Chromatographic_Separation Ionization Electron Ionization (EI) Chromatographic_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Quantification Quantification Library_Search->Quantification

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the analysis of this compound.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway M This compound [M]+• m/z = 284 M_minus_CH3 [M-CH3]+ m/z = 269 M->M_minus_CH3 - CH3• M_minus_C4H9 [M-C4H9]+ m/z = 227 M->M_minus_C4H9 - C4H9•

Applications of 1-Tert-butylchrysene in Materials Science: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information detailing the specific applications of 1-tert-butylchrysene in materials science. While the compound is registered and its basic chemical properties are known, there are no published research articles or patents that describe its synthesis, characterization, or performance in electronic or optoelectronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells (OSCs).

This lack of available data prevents the creation of detailed application notes and experimental protocols as requested. The scientific community has explored various derivatives of chrysene for applications in organic electronics; however, the specific isomer, this compound, does not appear to be among them at present.

General Significance of Tert-butyl Functionalization in Organic Materials

While we cannot provide specifics for this compound, it is pertinent to discuss the general role of the tert-butyl group in the design of organic materials for electronic applications. The introduction of bulky alkyl groups like tert-butyl onto aromatic cores is a common and powerful strategy to fine-tune the properties of organic semiconductors.

The primary motivations for incorporating tert-butyl groups include:

  • Enhanced Solubility: The non-planar and aliphatic nature of the tert-butyl group often increases the solubility of the parent aromatic compound in organic solvents. This is a critical factor for enabling solution-based processing techniques, which are often more cost-effective for large-area device fabrication compared to vacuum deposition methods.

  • Control of Solid-State Morphology: The steric hindrance provided by the bulky tert-butyl group can prevent strong intermolecular π-π stacking. This can be advantageous in several ways:

    • It can lead to the formation of amorphous or glassy films, which can be beneficial for the stability and lifetime of OLEDs.

    • In other cases, it can be used to control the molecular packing in a way that promotes favorable charge transport pathways for OFETs and OSCs.

  • Modification of Optoelectronic Properties: The tert-butyl group is weakly electron-donating, which can subtly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This can be used to tune the emission color in OLEDs or to optimize the energy level alignment for efficient charge injection and transport in various devices.

  • Increased Photoluminescence Quantum Yield (PLQY): By preventing aggregation-caused quenching, where excited states decay non-radiatively due to close intermolecular interactions, the presence of bulky side groups can lead to a higher PLQY in the solid state. This is a crucial parameter for the efficiency of emissive materials in OLEDs.

The logical relationship for the general design strategy of incorporating tert-butyl groups into organic electronic materials can be visualized as follows:

G cluster_0 Design Strategy cluster_1 Material Properties cluster_2 Device Performance Incorporate\nTert-butyl Group Incorporate Tert-butyl Group Increased\nSolubility Increased Solubility Incorporate\nTert-butyl Group->Increased\nSolubility Controlled\nSolid-State Morphology Controlled Solid-State Morphology Incorporate\nTert-butyl Group->Controlled\nSolid-State Morphology Tuned\nOptoelectronic Properties Tuned Optoelectronic Properties Incorporate\nTert-butyl Group->Tuned\nOptoelectronic Properties Solution\nProcessability Solution Processability Increased\nSolubility->Solution\nProcessability Improved Device\nStability & Efficiency Improved Device Stability & Efficiency Controlled\nSolid-State Morphology->Improved Device\nStability & Efficiency Optimized\nCharge Transport Optimized Charge Transport Controlled\nSolid-State Morphology->Optimized\nCharge Transport Enhanced\nLuminescence Enhanced Luminescence Tuned\nOptoelectronic Properties->Enhanced\nLuminescence

Fig. 1: Design rationale for tert-butyl functionalization.

Concluding Remarks

While the general principles of molecular engineering suggest that this compound could potentially possess interesting properties for materials science applications, the absence of any specific research on this compound means that any discussion of its applications would be purely speculative. The creation of detailed application notes and protocols requires empirical data from synthesis, characterization, and device fabrication, none of which is currently available in the public domain for this compound.

Researchers and professionals interested in the development of new materials for organic electronics may consider the synthesis and characterization of this compound as a potential area for novel research. However, until such work is published, it is not possible to provide the requested detailed information.

Application Notes and Protocols: 1-Tert-butylchrysene as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The use of 1-Tert-butylchrysene as a molecular probe is not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the known fluorescent properties of the parent compound, chrysene, and its derivatives. These notes are intended to provide a hypothetical framework for researchers interested in exploring the potential of this compound as a molecular probe.

Introduction

Chrysene is a polycyclic aromatic hydrocarbon (PAH) known for its intrinsic blue fluorescence.[1] The introduction of substituents, such as a tert-butyl group, can modulate the photophysical properties of the chrysene core, potentially enhancing its quantum yield and solubility in biological media.[2][3] These characteristics make chrysene derivatives promising candidates for the development of fluorescent probes for various biological applications. This document outlines potential applications of this compound as a molecular probe for detecting and analyzing biomolecules.

General Properties of Chrysene-Based Fluorescent Probes

Chrysene and its derivatives typically exhibit strong fluorescence in the blue region of the visible spectrum. The bulky tert-butyl group on the chrysene scaffold may help to reduce intermolecular stacking and aggregation-caused quenching, which can be a limitation for planar aromatic molecules.[4][5]

Table 1: Photophysical Properties of Representative Chrysene Derivatives

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
3,6,9,12-Tetrasubstituted chrysenesNot Specified401–4710.44–0.87[2][3]
TPA-C-TPNot Specified435 (solution), 444 (film)0.86 (film)[4]
TPE-C-TPNot Specified369 (solution), 471 (film)0.78 (film)[4]

Note: Data for this compound is not available. The table shows data for other chrysene derivatives to provide a general reference.

Application 1: Detection of DNA Intercalation

Polycyclic aromatic hydrocarbons have the ability to intercalate into the base pairs of DNA.[6] This interaction can lead to changes in the fluorescence properties of the PAH, providing a basis for a detection assay. The planar structure of the chrysene core in this compound would be conducive to such intercalation.

Experimental Protocol: DNA Titration Assay
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of double-stranded DNA (e.g., calf thymus DNA) in a buffered aqueous solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

    • Determine the concentration of the DNA solution spectrophotometrically.

  • Fluorescence Measurements:

    • Set the excitation and emission wavelengths on a fluorometer based on the spectral properties of this compound.

    • In a quartz cuvette, add a fixed concentration of this compound (e.g., 1 µM) in the aqueous buffer.

    • Record the initial fluorescence intensity.

    • Perform a stepwise titration by adding increasing concentrations of the DNA stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution.

    • Plot the change in fluorescence intensity as a function of the DNA concentration.

    • Analyze the data using appropriate binding models (e.g., Scatchard plot) to determine the binding constant.

DNA_Intercalation_Workflow cluster_prep Solution Preparation cluster_exp Fluorescence Titration cluster_analysis Data Analysis Probe_Stock This compound Stock (DMSO) Initial_Fluorescence Measure Initial Fluorescence of Probe Probe_Stock->Initial_Fluorescence DNA_Stock dsDNA Stock (Buffer) Titration Add Incremental Amounts of DNA DNA_Stock->Titration Initial_Fluorescence->Titration Equilibration Equilibrate Titration->Equilibration Measure_Fluorescence Record Fluorescence Spectrum Equilibration->Measure_Fluorescence Measure_Fluorescence->Titration Repeat Data_Correction Correct for Dilution Measure_Fluorescence->Data_Correction Plotting Plot Fluorescence Change vs. [DNA] Data_Correction->Plotting Binding_Analysis Determine Binding Constant Plotting->Binding_Analysis

Workflow for DNA intercalation assay.

Application 2: Probing Hydrophobic Pockets in Proteins

The fluorescence of some polycyclic aromatic hydrocarbons is sensitive to the polarity of their microenvironment. In aqueous solutions, the fluorescence quantum yield of such probes is often low, but it can be significantly enhanced upon binding to hydrophobic pockets in proteins. This property can be exploited to study protein conformation and binding events.

Experimental Protocol: Protein Binding Assay
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the protein of interest (e.g., Bovine Serum Albumin) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Fluorescence Measurements:

    • Set the excitation and emission wavelengths on a fluorometer.

    • To a cuvette containing the buffer, add a small aliquot of the this compound stock solution to achieve a final concentration where the probe is soluble but has a low fluorescence intensity.

    • Record the baseline fluorescence.

    • Add the protein stock solution to the cuvette to a desired final concentration.

    • Incubate the mixture for a specified period to allow for binding.

    • Record the fluorescence spectrum. An increase in fluorescence intensity would suggest the binding of the probe to hydrophobic regions of the protein.

  • Competition Assay (Optional):

    • To determine the specificity of binding, a known ligand for the protein can be added to the solution containing the protein and the chrysene probe.

    • A decrease in fluorescence would indicate displacement of the probe from the binding site.

Protein_Binding_Mechanism cluster_states Probe States cluster_properties Fluorescence Properties Free_Probe Free Probe in Aqueous Buffer Bound_Probe Probe Bound to Hydrophobic Pocket Free_Probe->Bound_Probe Binding Low_Fluorescence Low Fluorescence (Quenched by Water) Free_Probe->Low_Fluorescence Bound_Probe->Free_Probe Dissociation High_Fluorescence High Fluorescence (Shielded from Water) Bound_Probe->High_Fluorescence Protein Protein with Hydrophobic Pocket

Mechanism of fluorescence enhancement upon protein binding.

Potential Advantages and Limitations

Advantages:

  • Intrinsic Fluorescence: Chrysene has native fluorescence, eliminating the need for a separate fluorophore.

  • Photostability: Polycyclic aromatic hydrocarbons are often more photostable than other organic fluorophores.

  • Sensitivity to Environment: The fluorescence of chrysene derivatives can be sensitive to the local environment, enabling their use as probes for polarity and binding events.

Limitations:

  • Limited Specificity: As a generic hydrophobic probe, this compound may bind to various hydrophobic regions in a complex biological sample, leading to a lack of specificity.

  • Solubility: The hydrophobicity of chrysene may lead to poor solubility in aqueous buffers, potentially requiring the use of co-solvents.

  • Potential for Toxicity: Some polycyclic aromatic hydrocarbons are known to be carcinogenic, and the toxicological properties of this compound would need to be carefully evaluated for any in-cell or in-vivo applications.[7][8][9][10][11]

References

Application Notes and Protocols for 1-Tert-butylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Tert-butylchrysene was found. The following protocols and safety information are based on the properties of the parent compound, chrysene, and the general guidelines for handling polycyclic aromatic hydrocarbons (PAHs). It is crucial to conduct a thorough risk assessment before handling this compound.

Introduction

This compound is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of organic compounds that are of interest in various fields of research, including materials science and drug development, due to their unique photophysical and chemical properties. However, many PAHs are also known for their potential toxicity and carcinogenicity. Therefore, strict adherence to safety protocols is paramount when handling this compound.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₂₂H₂₀PubChem[1]
Molecular Weight 284.4 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 582300-44-5PubChem[1]
XLogP3 7.3PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 0PubChem[1]
Rotatable Bond Count 1PubChem[1]

Safety and Handling Protocol

Based on the hazardous nature of the parent compound chrysene and the general classification of PAHs, this compound should be handled with extreme caution.[2][3]

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.

  • Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to avoid contamination of the balance.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and hazard symbols.

  • Spill Management: In case of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact the institutional safety office.

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment that came into contact with the compound.

Storage Protocol

Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.

  • Container: Store in a tightly sealed, clearly labeled container. The label should include the compound name, CAS number, and hazard warnings.

  • Location: Store in a cool, dry, and dark place. A designated, locked cabinet for carcinogenic or highly toxic compounds is recommended.

  • Incompatibilities: Store away from strong oxidizing agents.

  • Ventilation: The storage area should be well-ventilated.

Experimental Workflow

The following diagram illustrates a general workflow for handling and using this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage RiskAssessment Conduct Risk Assessment DonPPE Don Personal Protective Equipment RiskAssessment->DonPPE PrepWorkspace Prepare Workspace in Fume Hood DonPPE->PrepWorkspace Weighing Weigh Compound PrepWorkspace->Weighing SolutionPrep Prepare Solution Weighing->SolutionPrep Experiment Perform Experiment SolutionPrep->Experiment Decontaminate Decontaminate Workspace and Equipment Experiment->Decontaminate WasteDisposal Dispose of Hazardous Waste Decontaminate->WasteDisposal Store Store Compound Properly WasteDisposal->Store RemovePPE Remove and Dispose of PPE Store->RemovePPE

Figure 1. General workflow for handling this compound.

Signaling Pathway (Hypothetical)

As this compound is a polycyclic aromatic hydrocarbon, it may interact with cellular signaling pathways in a manner similar to other PAHs. A common pathway involves the aryl hydrocarbon receptor (AhR). The following diagram illustrates this hypothetical signaling pathway.

G PAH This compound (PAH) AhR Aryl Hydrocarbon Receptor (AhR) PAH->AhR Binds ARNT AhR Nuclear Translocator (ARNT) AhR->ARNT Dimerizes with XRE Xenobiotic Response Element (XRE) ARNT->XRE Binds to CYP1A1 Cytochrome P450 1A1 XRE->CYP1A1 Induces Transcription Metabolites Reactive Metabolites CYP1A1->Metabolites Metabolizes PAH to CellMembrane Cell Membrane Nucleus Nucleus DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Forms

Figure 2. Hypothetical AhR signaling pathway for a PAH.

References

Application Note: A Guide to the Photophysical Characterization of 1-Tert-butylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in the study of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.

Abstract: This document provides a detailed experimental framework for investigating the photophysical properties of 1-tert-butylchrysene, a derivative of the polycyclic aromatic hydrocarbon chrysene. We outline protocols for sample preparation, steady-state absorption and fluorescence spectroscopy, determination of fluorescence quantum yield, and time-resolved fluorescence lifetime measurements. The provided methodologies are designed to be accessible to researchers with a foundational understanding of spectroscopic techniques. Furthermore, this note includes representative data for the parent chrysene molecule to serve as a benchmark for experimental results.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules that are of significant interest in fields ranging from environmental science to materials science and drug development. Their unique electronic and photophysical properties make them valuable as fluorescent probes, components in organic light-emitting diodes (OLEDs), and model compounds for toxicological studies. Chrysene is a well-studied PAH known for its characteristic blue fluorescence.[1] The addition of a bulky tert-butyl group to the chrysene core, forming this compound, is expected to modify its photophysical characteristics by altering its electronic structure and steric profile. Such substitutions can lead to shifts in absorption and emission spectra and changes in fluorescence efficiency and lifetime.[2]

This application note details a comprehensive suite of experimental protocols to fully characterize the photophysical behavior of this compound.

Required Materials and Instrumentation

Reagents:

  • This compound (purity >98%)

  • Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or toluene)[1]

  • Fluorescence quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄ or Chrysene in a chosen solvent)

Instrumentation:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Time-Correlated Single Photon Counting (TCSPC) System[3]

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and micropipettes

Experimental Workflow

The overall process for characterizing the photophysics of this compound is outlined below. The workflow begins with careful sample preparation, followed by a series of spectroscopic measurements to determine its key photophysical parameters.

experimental_workflow cluster_prep Preparation cluster_exp Spectroscopic Measurements cluster_analysis Data Analysis stock Prepare Stock Solution (1 mM in Cyclohexane) dilutions Create Dilute Solutions (0.1-10 µM) stock->dilutions uv_vis UV-Vis Absorption Spectroscopy dilutions->uv_vis Absorbance < 0.1 steady_state Steady-State Fluorescence Spectroscopy uv_vis->steady_state q_yield Fluorescence Quantum Yield Measurement steady_state->q_yield tcspc Time-Resolved (TCSPC) Fluorescence Lifetime steady_state->tcspc analysis Parameter Calculation (λmax, Φf, τf) q_yield->analysis tcspc->analysis

Caption: Experimental workflow for photophysical characterization.

Experimental Protocols

Sample Preparation
  • Stock Solution: Prepare a 1 mM stock solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane). Ensure the compound is fully dissolved.

  • Working Solutions: From the stock solution, prepare a series of dilutions ranging from 0.1 µM to 10 µM. For absorption measurements, the concentration should be adjusted to ensure the maximum absorbance is below 0.1 to minimize inner filter effects.

  • Solvent Purity: Use only high-purity, spectroscopic grade solvents, as fluorescent impurities can significantly interfere with measurements.[4]

UV-Vis Absorption Spectroscopy
  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Blanking: Fill a 1 cm quartz cuvette with the pure solvent and record a baseline spectrum.

  • Measurement: Using the same cuvette, measure the absorption spectrum of a dilute this compound solution (absorbance maximum < 0.1) from approximately 200 nm to 450 nm.

  • Data Analysis: Identify the wavelengths of maximum absorption (λ_abs) and record the corresponding absorbance values.

Steady-State Fluorescence Spectroscopy
  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum fluorescence (determined from a preliminary scan).

    • Scan the excitation monochromator over a range (e.g., 250 nm to 400 nm) to record the excitation spectrum.

  • Emission Spectrum:

    • Set the excitation monochromator to a prominent absorption peak (λ_abs) identified from the UV-Vis spectrum.

    • Scan the emission monochromator from a wavelength slightly higher than the excitation wavelength to approximately 600 nm.

  • Data Analysis: Identify the wavelengths of maximum emission (λ_em). The excitation spectrum should resemble the absorption spectrum if only one fluorescent species is present.

Fluorescence Quantum Yield (Φ_f) Determination

The relative method, comparing the sample to a known standard, is most common.[5]

  • Standard Selection: Choose a standard with a known quantum yield and absorption/emission profiles that overlap with the sample. Chrysene itself (Φ_f ≈ 0.14 in ethanol) or quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) are common choices.

  • Absorbance Matching: Prepare solutions of the standard and this compound with identical absorbance values (<0.1) at the chosen excitation wavelength.

  • Fluorescence Spectra: Record the emission spectrum for both the standard and the sample using the same excitation wavelength and instrument settings.

  • Calculation: Calculate the quantum yield using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts 's' and 'r' refer to the sample and reference, respectively.

Time-Resolved Fluorescence Spectroscopy

Time-Correlated Single Photon Counting (TCSPC) is used to measure the fluorescence lifetime (τ_f).[6]

  • Instrument Setup: The TCSPC system consists of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast photodetector (e.g., a photomultiplier tube, PMT), and timing electronics.[3][7]

  • IRF Measurement: Measure the Instrument Response Function (IRF) by recording the scatter from a non-fluorescent colloidal solution (e.g., dilute Ludox) at the excitation wavelength.

  • Decay Measurement: Measure the fluorescence decay of the this compound solution. The principle is to measure the time difference between the excitation pulse and the detection of the first emitted photon over many cycles to build a histogram of photon arrival times.[7][8]

  • Data Analysis: Deconvolute the measured decay profile with the IRF and fit the resulting data to an exponential decay model (single or multi-exponential) to extract the fluorescence lifetime(s), τ_f.

Fundamental Photophysical Processes

The interaction of light with this compound can be visualized with a Jablonski diagram, which illustrates the electronic transitions that occur following the absorption of a photon.

jablonski_diagram S0_label S₀ (Ground State) S0_line __________________ S1_line __________________ S0_line->S1_line Absorption S1_label S₁ (Singlet Excited State) S1_line->S0_line Fluorescence S1_line->S0_line Internal Conversion T1_line __________________ S1_line->T1_line Intersystem Crossing (ISC) T1_label T₁ (Triplet Excited State)

Caption: Simplified Jablonski diagram of key photophysical events.

Expected Results & Data Presentation

While specific data for this compound is not widely published, the table below provides the known photophysical properties of the parent compound, chrysene, to serve as a reference point. The tert-butyl substituent is expected to cause a slight red-shift (shift to longer wavelengths) in the absorption and emission maxima.

ParameterSymbolExpected Value (Chrysene)SolventReference
Absorption Maximaλ_abs268, 320, 361 nmAlcohol[1]
Emission Maximumλ_em~380 nmCyclohexane[9]
Molar Absorptivity (at 268nm)ε158,489 M⁻¹cm⁻¹ (log ε=5.2)Alcohol[1]
Fluorescence Quantum YieldΦ_f~0.14Ethanol-
Fluorescence Lifetimeτ_f~30-40 nsCyclohexane-

Note: The fluorescence quantum yield and lifetime for chrysene can vary depending on the solvent and measurement conditions. The values provided are representative.

References

Application Notes and Protocols: Theoretical and Computational Studies of 1-Tert-butylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique electronic properties and potential applications in materials science and drug development. Some chrysene derivatives have been investigated for their biological activity. The introduction of a tert-butyl group to the chrysene core at the C1 position can significantly alter its steric and electronic properties, potentially influencing its biological activity and physicochemical characteristics.

This document provides a set of theoretical and computational protocols for the study of 1-Tert-butylchrysene. Due to the limited availability of specific experimental data for this particular derivative, the protocols and data presented are based on established computational methodologies for PAHs and experimental data for the parent chrysene molecule as a model system. These notes are intended to serve as a guide for researchers initiating computational investigations or designing experiments for this compound and related compounds.

Data Presentation

Table 1: Computed Molecular Properties of Chrysene (Model System)

Disclaimer: These are representative data for the parent chrysene molecule, calculated using Density Functional Theory (DFT), and serve as an estimate for this compound. Actual values for this compound will vary.

PropertyComputational MethodBasis SetCalculated Value
Ground State Energy (Hartree)B3LYP6-31G(d)-689.45
Dipole Moment (Debye)B3LYP6-31G(d)0.00
HOMO Energy (eV)B3LYP6-31G(d)-5.89
LUMO Energy (eV)B3LYP6-31G(d)-1.54
HOMO-LUMO Gap (eV)B3LYP6-31G(d)4.35
Table 2: Calculated Vibrational Frequencies of Chrysene (Model System)

Disclaimer: Prominent calculated vibrational frequencies for chrysene using DFT. These can be used as a reference for interpreting experimental IR spectra of this compound, keeping in mind that the tert-butyl group will introduce additional vibrational modes.

Mode NumberFrequency (cm⁻¹)SymmetryDescription
13065A₁C-H stretch
21625A₁C=C stretch
31440B₂In-plane C-H bend
4875B₁ᵤOut-of-plane C-H bend
5760B₃ᵤRing deformation
Table 3: Calculated Electronic Transitions of Chrysene (Model System)

Disclaimer: Major electronic transitions for chrysene calculated using Time-Dependent DFT (TD-DFT). These values can guide the interpretation of UV-Vis absorption spectra for this compound.

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3580.001HOMO → LUMO
S₀ → S₂3180.210HOMO-1 → LUMO
S₀ → S₃2671.350HOMO → LUMO+1
S₀ → S₄2560.850HOMO-2 → LUMO

Experimental Protocols

Protocol 1: Computational Geometry Optimization and Frequency Analysis

Objective: To obtain the optimized molecular geometry and vibrational frequencies of this compound.

Methodology:

  • Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Specify the coordinates of the built structure.

    • Define the computational method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP).[1]

    • Select a basis set (e.g., 6-31G(d)).[1]

    • Include keywords for geometry optimization (Opt) and frequency calculation (Freq).

  • Execution: Submit the input file to the quantum chemistry software.

  • Analysis of Results:

    • Confirm that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies.

    • Extract the optimized Cartesian coordinates.

    • Analyze the calculated vibrational frequencies and compare them with experimental IR spectra if available. Visualize the normal modes to aid in spectral assignment.

Protocol 2: Simulation of UV-Vis Absorption Spectrum

Objective: To predict the electronic absorption spectrum of this compound.

Methodology:

  • Optimized Geometry: Use the optimized geometry obtained from Protocol 1.

  • Input File Preparation: Prepare an input file for a Time-Dependent DFT (TD-DFT) calculation.

    • Specify the optimized coordinates.

    • Use the same functional and a suitable basis set (e.g., 6-31+G(d,p)).

    • Include the keyword for TD-DFT calculations (e.g., TD).

    • Specify the number of excited states to calculate.

  • Execution: Run the TD-DFT calculation.

  • Analysis of Results:

    • Extract the calculated excitation energies (wavelengths) and oscillator strengths.[2]

    • Plot the oscillator strength against the wavelength to generate a simulated UV-Vis spectrum.

    • Compare the simulated spectrum with the experimental spectrum for validation.

Protocol 3: Synthesis of this compound (Representative Protocol)

Objective: To synthesize this compound. This is a representative protocol based on general methods for synthesizing alkylated PAHs and may require optimization.

Methodology (Friedel-Crafts Alkylation Approach):

  • Reactant Preparation: Dissolve chrysene in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst (e.g., anhydrous aluminum chloride).

  • Alkylation: While stirring, add tert-butyl chloride dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by carefully pouring the mixture over ice water.

  • Extraction: Extract the organic product with a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

  • Characterization: Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mandatory Visualization

Computational_Workflow Figure 2: General Workflow for Computational Analysis arrow arrow A Molecule Building (this compound) B Geometry Optimization (DFT: B3LYP/6-31G(d)) A->B C Frequency Analysis B->C D TD-DFT Calculation (for UV-Vis Spectra) B->D E Analysis of Results C->E D->E Signaling_Pathway Figure 3: Hypothetical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for a PAH cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH This compound (or other PAH) AhR_complex AhR-Hsp90-XAP2 (inactive complex) PAH->AhR_complex Binds AhR_PAH AhR-PAH Complex AhR_complex->AhR_PAH Conformational Change AhR_PAH_nuc AhR-PAH AhR_PAH->AhR_PAH_nuc Translocation ARNT ARNT AhR_ARNT_PAH AhR-ARNT-PAH (active complex) AhR_PAH_nuc->AhR_ARNT_PAH Dimerizes with ARNT XRE Xenobiotic Response Element (XRE) on DNA AhR_ARNT_PAH->XRE Binds to Gene_Transcription Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Initiates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Tert-butylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-tert-butylchrysene. It is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts tert-butylation of chrysene is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A1: Low yields in the tert-butylation of chrysene can stem from several factors. Firstly, the reaction conditions may not be optimal. The choice of Lewis acid catalyst and solvent plays a crucial role. Stronger Lewis acids like AlCl₃ may require lower temperatures to prevent over-alkylation and side reactions. Secondly, the purity of starting materials is critical; ensure your chrysene is free from impurities that could deactivate the catalyst. Water is particularly detrimental, so all glassware and reagents should be scrupulously dried. The ratio of reactants is also important; using an excess of chrysene can help to minimize the formation of di- and poly-tert-butylated products.

Q2: I am observing the formation of multiple products in my reaction mixture, as indicated by TLC and GC-MS analysis. How can I improve the selectivity for this compound?

A2: The formation of multiple products is a common issue in Friedel-Crafts alkylations of polycyclic aromatic hydrocarbons (PAHs) due to the presence of multiple reactive sites and the potential for over-alkylation. To enhance selectivity for the mono-substituted product:

  • Control Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

  • Choice of Catalyst: Milder Lewis acids, such as FeCl₃ or TiCl₄, may offer better selectivity compared to stronger ones like AlCl₃.[1]

  • Reactant Stoichiometry: Using a molar excess of chrysene relative to the tert-butylating agent will statistically favor mono-substitution.

  • Slow Addition: Adding the tert-butylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of multiple alkylations.

Q3: How can I effectively purify the synthesized this compound from unreacted chrysene and di-tert-butylated byproducts?

A3: Purification of alkylated PAHs can be achieved through several chromatographic techniques.

  • Column Chromatography: This is the most common method for separating the product mixture. A silica gel column with a non-polar eluent system, such as a gradient of hexane and dichloromethane, is typically effective.[2] The separation is based on the polarity difference between the non-polar chrysene, the slightly more polar this compound, and the even less polar di-tert-butylchrysene.

  • Preparative Thin-Layer Chromatography (TLC): For smaller scale reactions, preparative TLC can be a viable option for isolating the desired product.

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC with a suitable column (e.g., reverse-phase C18) can provide excellent separation.[2]

Q4: What are the expected spectroscopic data (¹H NMR, ¹³C NMR) for this compound?

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₂₂H₂₀PubChem CID: 53442075
Molecular Weight284.4 g/mol PubChem CID: 53442075
Predicted ¹H NMR
tert-butyl protons (s, 9H)~1.3 - 1.6 ppm[3][4]
Aromatic protons (m, 11H)~7.5 - 9.0 ppmGeneral knowledge
Predicted ¹³C NMR
tert-butyl C (quaternary)~35 ppm[3]
tert-butyl CH₃~31 ppm[3]
Aromatic C~120 - 135 ppmGeneral knowledge

Experimental Protocols

Adapted Protocol for Friedel-Crafts Tert-butylation of Chrysene

This protocol is adapted from the reported tert-butylation of phenanthrene and should be optimized for chrysene.[1]

Materials:

  • Chrysene

  • tert-butyl chloride (or tert-butanol)

  • Anhydrous aluminum chloride (AlCl₃) (or another suitable Lewis acid such as FeCl₃ or TiCl₄)

  • Anhydrous dichloromethane (DCM) or nitromethane

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Hexane

  • Dichloromethane

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve chrysene in anhydrous DCM.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath and slowly add anhydrous AlCl₃ in portions. Stir the mixture for 15-20 minutes.

  • Addition of Alkylating Agent: Slowly add a solution of tert-butyl chloride in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.

  • Work-up: Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to isolate this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Chrysene Chrysene SigmaComplex Sigma Complex (Wheland Intermediate) Chrysene->SigmaComplex + (CH₃)₃C⁺ tBuCl tert-butyl chloride Carbocation tert-butyl carbocation (CH₃)₃C⁺ tBuCl->Carbocation + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3_regen AlCl₃ (regenerated) Product This compound SigmaComplex->Product - H⁺ HCl HCl Troubleshooting_Workflow Start Low Yield or Multiple Products CheckPurity Check Purity of Starting Materials? Start->CheckPurity DryReagents Dry Reagents and Solvents CheckPurity->DryReagents No CheckTemp Optimize Reaction Temperature? CheckPurity->CheckTemp Yes DryReagents->CheckTemp LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp Yes CheckCatalyst Change Lewis Acid Catalyst? CheckTemp->CheckCatalyst No LowerTemp->CheckCatalyst MilderCatalyst Use Milder Catalyst (e.g., FeCl₃) CheckCatalyst->MilderCatalyst Yes CheckRatio Adjust Reactant Ratio? CheckCatalyst->CheckRatio No MilderCatalyst->CheckRatio ExcessChrysene Use Excess Chrysene CheckRatio->ExcessChrysene Yes Purify Purify by Column Chromatography CheckRatio->Purify No ExcessChrysene->Purify Logical_Relationships cluster_factors Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield Temp->Yield Selectivity Selectivity Temp->Selectivity Byproducts Byproducts (Di-tert-butylchrysene) Temp->Byproducts Catalyst Catalyst Activity Catalyst->Yield Catalyst->Selectivity Catalyst->Byproducts Ratio Chrysene:t-BuCl Ratio Ratio->Yield Ratio->Selectivity Ratio->Byproducts inversely proportional

References

Technical Support Center: Synthesis of 1-Tert-butylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-Tert-butylchrysene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary method for synthesizing this compound?

A1: The most common method for synthesizing this compound is through a Friedel-Crafts alkylation reaction.[1] This involves reacting chrysene with a tert-butylating agent, such as tert-butyl chloride or tert-butanol, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) or an iron-based catalyst.[1][2] The reaction is a type of electrophilic aromatic substitution where the tert-butyl carbocation is generated and then attacks the electron-rich chrysene ring.

Q2: I am experiencing a low yield of this compound. What are the common causes?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Over-alkylation: The initial product, this compound, is more nucleophilic than the starting chrysene. This increased reactivity can lead to the formation of di- or poly-tert-butylated chrysene byproducts, consuming the desired product and reducing its isolated yield.[1]

  • Isomer Formation: The tert-butyl group can potentially substitute at various positions on the chrysene ring, leading to a mixture of isomers that can be difficult to separate.

  • Catalyst Deactivation: The Lewis acid catalyst, typically AlCl₃, is highly sensitive to moisture. Inadequate drying of glassware, solvents, or reagents can deactivate the catalyst and halt the reaction. It is crucial to handle anhydrous aluminum chloride quickly to minimize exposure to atmospheric moisture.[1]

  • Suboptimal Reaction Temperature: Friedel-Crafts reactions are temperature-sensitive. A temperature that is too high can promote side reactions and decomposition, while a temperature that is too low may result in an incomplete reaction.

  • Carbocation Rearrangement: While the use of a tertiary halide like tert-butyl chloride limits carbocation rearrangement, impurities or suboptimal conditions could potentially lead to the formation of other alkylating species.[1]

Q3: How can I minimize the formation of byproducts and improve the selectivity for this compound?

A3: To enhance the yield and selectivity of your reaction, consider the following strategies:

  • Control Stoichiometry: Use a controlled molar ratio of the tert-butylating agent to chrysene to minimize over-alkylation. A slight excess of chrysene may be beneficial.

  • Optimize Catalyst: While AlCl₃ is common, exploring alternative catalysts such as iron chlorides or zeolites may offer improved regioselectivity.[2][3] Zeolite catalysts, in particular, can provide shape-selective advantages that favor the formation of specific isomers.[3]

  • Temperature Management: Maintain a consistent and optimized reaction temperature. It is advisable to start at a lower temperature (e.g., 0-5 °C) and gradually warm the reaction mixture to room temperature.

  • Solvent Choice: The choice of solvent can influence the reaction's outcome. Common solvents for Friedel-Crafts reactions include dichloromethane (DCM) and carbon disulfide (CS₂).

  • Slow Addition of Reagents: Adding the tert-butylating agent or the catalyst slowly to the reaction mixture can help to control the reaction rate and minimize local high concentrations that can lead to side reactions.

Q4: What are the best practices for purifying the crude product?

A4: The purification of this compound from the reaction mixture typically involves several steps:

  • Quenching: The reaction is carefully quenched by pouring it over ice or into cold water to deactivate the Lewis acid catalyst.

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: The organic layer is washed with a dilute acid (e.g., HCl) to remove any remaining catalyst, followed by a wash with a saturated sodium bicarbonate solution to neutralize any acid, and finally with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Chromatography: The crude product is often a mixture of isomers and unreacted starting material. Column chromatography on silica gel is typically required to isolate the desired this compound. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent, is generally effective.

Quantitative Data on Reaction Conditions

ParameterCondition ACondition BCondition CExpected Outcome
Catalyst AlCl₃FeCl₃H-Beta ZeoliteZeolites may offer higher regioselectivity.
Temperature 0 °C to RTRT50 °CHigher temperatures may increase reaction rate but also side products.
Chrysene:Reagent Ratio 1 : 1.21.2 : 11 : 1Using excess chrysene can reduce poly-alkylation.
Solvent DichloromethaneCarbon DisulfideNitrobenzeneSolvent polarity can influence catalyst activity and product distribution.

Experimental Protocols

General Protocol for Friedel-Crafts Tert-butylation of Chrysene

  • Safety Precautions: This reaction should be performed in a well-ventilated fume hood.[1] Anhydrous aluminum chloride is corrosive and reacts violently with water. Hydrochloric acid gas is evolved during the reaction.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Materials:

    • Chrysene

    • Tert-butyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM)

    • Ice

    • Deionized water

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • In the flask, dissolve chrysene in anhydrous DCM under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully and portion-wise, add anhydrous AlCl₃ to the stirred solution. It is crucial to minimize the exposure of AlCl₃ to the air.[1]

    • From the dropping funnel, add tert-butyl chloride dropwise to the reaction mixture over 30 minutes.

    • After the addition is complete, allow the reaction to stir at 0 °C for one hour, and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute HCl.

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Chrysene, t-BuCl, DCM) reaction_setup 2. Reaction Setup (Flask, N2 atmosphere, 0°C) reagents->reaction_setup catalyst_addition 3. Catalyst Addition (Anhydrous AlCl3) reaction_setup->catalyst_addition reaction 4. Reaction (Stirring at 0°C to RT) catalyst_addition->reaction workup 5. Aqueous Workup (Quenching, Extraction, Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product 7. Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_catalyst Issue: Catalyst Inactivity? start->check_catalyst check_overalkylation Issue: Over-alkylation? start->check_overalkylation check_temp Issue: Suboptimal Temp? start->check_temp sol_catalyst Solution: - Use fresh, anhydrous AlCl3 - Ensure dry glassware/solvents check_catalyst->sol_catalyst Yes sol_overalkylation Solution: - Adjust reactant stoichiometry - Slow addition of alkylating agent check_overalkylation->sol_overalkylation Yes sol_temp Solution: - Maintain consistent low temp (0°C) - Monitor reaction closely check_temp->sol_temp Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Optimization of Purification Methods for 1-Tert-butylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of 1-Tert-butylchrysene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound via recrystallization and column chromatography.

Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Compound does not dissolve in the hot solvent. - The solvent is not a good choice for the compound at high temperatures.- Not enough solvent is being used.- Select a more appropriate solvent or a mixed solvent system. Toluene or a mixture of ethanol and water are good starting points for chrysenes.[1][2]- Gradually add more hot solvent until the compound dissolves.[2]
Compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- The cooling process is too rapid.- Choose a solvent with a lower boiling point.- Add a small amount of additional hot solvent to reduce saturation.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3]
No crystals form upon cooling. - The solution is not saturated.- The compound is too soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to increase the concentration of the compound.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- If the compound remains soluble, a different solvent or a mixed-solvent system is required. Consider adding a poor solvent (in which the compound is insoluble) dropwise to the solution.[4]
Low recovery of the purified compound. - Too much solvent was used, leading to significant loss of the compound in the mother liquor.- The crystals were filtered before crystallization was complete.- The crystals are soluble in the washing solvent.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the solution has cooled sufficiently and that crystal formation has ceased before filtering.- Wash the crystals with a minimal amount of ice-cold solvent.[2]
The purified compound is still impure. - The cooling process was too fast, trapping impurities within the crystal lattice.- The chosen solvent did not effectively differentiate between the compound and the impurities.- Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.- Perform a second recrystallization with a different solvent system.- Consider a preliminary purification step, such as column chromatography, to remove significant impurities.
Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor separation of this compound from impurities. - The solvent system (eluent) is not optimized.- The column was not packed properly, leading to channeling.- The sample was loaded improperly.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. For non-polar compounds like this compound, start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or toluene.[5]- Ensure the column is packed uniformly without any air bubbles or cracks.- Dissolve the sample in a minimum amount of the eluent and load it onto the column in a narrow band.
The compound is not moving down the column (low Rf). - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
The compound is moving too quickly down the column (high Rf). - The eluent is too polar.- Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate system.
Streaking or tailing of the compound band. - The compound is not very soluble in the eluent.- The column is overloaded with the sample.- Choose a solvent system in which the compound is more soluble.- Use a larger column or load less sample.
Cracking of the silica gel in the column. - The column has run dry.- Heat is being generated due to the interaction of the solvent with the stationary phase.- Never let the solvent level drop below the top of the stationary phase.- This is more common with highly polar solvents and can be mitigated by careful packing and solvent addition.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: If this compound is synthesized via a Friedel-Crafts alkylation reaction, the most common impurities are isomers (where the tert-butyl group is attached to a different position on the chrysene ring) and poly-alkylated products (e.g., di-tert-butylchrysene). Unreacted starting materials, such as chrysene, may also be present.

Q2: How can I choose a good solvent for the recrystallization of this compound?

A2: A good recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. Given that chrysene is slightly soluble in hot toluene and ethanol, these are good starting points to test.[1] A mixed solvent system, such as ethanol-water or toluene-hexane, can also be effective. The ideal approach is to test the solubility of a small amount of your compound in various solvents to find the optimal one.

Q3: What is a suitable stationary and mobile phase for the column chromatography of this compound?

A3: For a non-polar compound like this compound, normal-phase chromatography is a good choice.

  • Stationary Phase: Silica gel or alumina are commonly used.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is typically used. Good starting points to test with TLC are varying ratios of hexane/ethyl acetate or hexane/toluene. The optimal ratio will provide good separation between this compound and its impurities.

Q4: How can I visualize this compound on a TLC plate?

A4: Since this compound is a polycyclic aromatic hydrocarbon, it will fluoresce under UV light. You can visualize the spots on a TLC plate using a UV lamp (typically at 254 nm or 365 nm).

Q5: My purified this compound has a slight yellow color. Is it impure?

A5: While pure chrysene is colorless, impurities can sometimes impart a yellow color. The yellow hue could be due to the presence of its isomer tetracene, which is difficult to separate.[6] To assess purity, it is best to use analytical techniques such as melting point determination, HPLC, or NMR spectroscopy.

Quantitative Data

Solubility of Chrysene

The following table summarizes the solubility of the parent compound, chrysene, in various solvents. This data can be used as a starting point for selecting a recrystallization solvent for this compound, keeping in mind that the tert-butyl group will slightly increase its solubility in non-polar organic solvents.

SolventTemperature (°C)Solubility
Absolute Ethanol251 g in 1300 mL
Toluene251 g in 480 mL
Toluene100~50 g/L (5%)
BenzeneBoilingModerately Soluble
Water25Insoluble (0.002 mg/L)
Glacial Acetic AcidHotFairly Soluble
Data sourced from PubChem.[1]
Suggested Solvent Systems for Chromatography

The following table provides starting solvent systems for developing a separation method for this compound using Thin Layer Chromatography (TLC), which can then be scaled up for column chromatography.

Stationary PhaseMobile Phase (Eluent) SystemCompound Polarity
Silica GelHexane / Ethyl Acetate (e.g., 95:5 to 80:20 v/v)Non-polar to moderately polar
Silica GelHexane / Toluene (e.g., 90:10 to 50:50 v/v)Non-polar
AluminaHexane / Dichloromethane (e.g., 98:2 to 90:10 v/v)Non-polar
Reversed-phase C18Acetonitrile / Water (gradient)Non-polar (for HPLC)

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a chosen solvent (e.g., toluene). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot but reappears as a solid upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen hot solvent in small portions while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to minor impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography of this compound

This protocol provides a general method for purifying this compound using column chromatography.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give the this compound a retention factor (Rf) of approximately 0.2-0.4 and will show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup Column_Chromatography Column Chromatography Crude->Column_Chromatography For complex mixtures Purity_Check Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization If impure Purity_Check->Column_Chromatography If impure Pure_Product Pure this compound Purity_Check->Pure_Product If pure

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Crude Product Dissolve Dissolve in min. hot solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Add_More_Solvent Add more solvent Dissolve->Add_More_Solvent If not dissolving Change_Solvent Change Solvent Dissolve->Change_Solvent If insoluble Crystals_Form Crystals Form? Cool->Crystals_Form Filter Filter and Dry Crystals_Form->Filter Yes Troubleshoot Troubleshoot Crystals_Form->Troubleshoot No Pure_Product Pure Product Filter->Pure_Product Evaporate_Solvent Evaporate some solvent Troubleshoot->Evaporate_Solvent Induce_Crystallization Induce Crystallization (scratch/seed) Troubleshoot->Induce_Crystallization Add_More_Solvent->Dissolve Chromatography_Optimization Start Crude Mixture TLC Run TLC with test solvent systems Start->TLC Rf_Check Good Separation and Rf (0.2-0.4)? TLC->Rf_Check Column Run Column Chromatography Rf_Check->Column Yes Adjust_Polarity Adjust Solvent Polarity Rf_Check->Adjust_Polarity No Fractions Collect and Analyze Fractions Column->Fractions Pure Combine Pure Fractions and Evaporate Solvent Fractions->Pure Final_Product Pure Product Pure->Final_Product Adjust_Polarity->TLC

References

Resolving peak overlaps in the NMR spectrum of 1-Tert-butylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Resolving NMR Peak Overlaps

This guide provides troubleshooting advice and advanced methodologies for resolving peak overlaps in the NMR spectrum of complex polycyclic aromatic hydrocarbons (PAHs), with a focus on 1-Tert-butylchrysene.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak overlap in the aromatic region of my ¹H NMR spectrum for this compound. What are my initial steps?

A1: Severe overlap in the aromatic region of PAHs is common due to the similar chemical environments of many protons. Here is a recommended initial workflow:

  • Optimize Sample Preparation : Ensure your sample is free of paramagnetic impurities and has an appropriate concentration. Higher concentrations can lead to peak broadening.[1]

  • Vary the Solvent : The chemical shift of a proton can change significantly depending on the solvent used due to different solute-solvent interactions.[2][3] Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) may resolve some overlapping signals.[4][5] Aromatic solvents like benzene-d₆ often induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) that can be particularly useful.[5]

  • Change the Temperature : Variable Temperature (VT) NMR can be effective. Changing the temperature can affect molecular motion and intermolecular interactions, which may alter chemical shifts enough to resolve overlapping peaks.[1][6]

  • Utilize a Higher Field Spectrometer : If available, re-acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of the signals, often resolving the overlap.

Q2: Changing solvents didn't fully resolve the overlaps. What advanced NMR experiments can I use?

A2: When simple methods are insufficient, 2D NMR spectroscopy is the next step. These experiments provide connectivity information through bonds or space, allowing for the assignment of individual signals even when they are overlapped in the 1D spectrum.[7][8]

  • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds.[7] It helps in tracing out spin systems within the molecule.

  • TOCSY (Total Correlation Spectroscopy) : Similar to COSY, but it shows correlations between all protons within a spin system, not just direct neighbors.[9]

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon atoms they are directly attached to.[7][9] It is invaluable for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[7][10] It is crucial for connecting different fragments of the molecule and assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are bonded.[11] This is particularly useful for determining the substitution pattern on the chrysene core.

Q3: Can computational methods help in assigning the spectrum of this compound?

A3: Yes, computational chemistry is a powerful tool for predicting NMR spectra.[12][13]

  • DFT and GIAO Methods : Using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, you can calculate the theoretical chemical shifts for ¹H and ¹³C nuclei of a proposed structure.[13]

  • Conformational Analysis : For flexible parts of a molecule, it's important to perform a conformational search and calculate the Boltzmann-weighted average of the chemical shifts for the different conformers.[13]

  • Machine Learning Predictors : New machine learning algorithms can predict ¹H NMR chemical shifts with high accuracy from a chemical structure, often taking solvent effects into account.[14][15]

By comparing the predicted spectrum with your experimental data, you can gain confidence in your peak assignments, especially in highly overlapped regions.

Data Presentation

Table 1: ¹H NMR Chemical Shifts for Chrysene

Proton AssignmentChemical Shift (ppm)MultiplicityJ-coupling (Hz)
H-6, H-128.79d9.0
H-1, H-78.73d9.0
H-4, H-108.02d-
H-5, H-118.01d-
H-3, H-97.72t-
H-2, H-87.65t-
Data sourced from publicly available spectra. Actual values may vary based on experimental conditions.[16]

Experimental Protocols

Here are detailed methodologies for key 2D NMR experiments useful for resolving peak overlaps.

Protocol 1: 2D COSY (Correlation Spectroscopy)
  • Sample Preparation : Prepare a solution of 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Spectrometer Setup :

    • Lock and shim the spectrometer on your sample.

    • Acquire a standard 1D proton spectrum and note the spectral width (e.g., from 0 to 10 ppm).

    • Use the instrument's standard COSY pulse program (e.g., cosygpqf).

  • Acquisition Parameters :

    • Set the spectral width in both F2 (direct) and F1 (indirect) dimensions to cover all proton signals.

    • Typically use 256-512 increments in the F1 dimension and 1024-2048 data points in the F2 dimension.

    • Set the number of scans per increment (e.g., 2-8) to achieve an adequate signal-to-noise ratio.

  • Processing :

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase correct the spectrum.

    • Symmetrize the spectrum to reduce artifacts.

  • Analysis : Cross-peaks in the COSY spectrum indicate J-coupling between protons. Trace the connectivity from one proton to its neighbors.

Protocol 2: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Sample Preparation : Same as for the COSY experiment. A slightly more concentrated sample (10-20 mg) may be beneficial.

  • Spectrometer Setup :

    • Lock and shim the spectrometer.

    • Acquire standard 1D proton and 1D carbon spectra. Note the spectral widths for both nuclei.

    • Use the instrument's standard HSQC pulse program (e.g., hsqcedetgpsisp2).

  • Acquisition Parameters :

    • Set the F2 (¹H) spectral width based on the proton spectrum.

    • Set the F1 (¹³C) spectral width to cover the expected carbon chemical shift range (e.g., 90-150 ppm for aromatic carbons).

    • Set the one-bond coupling constant (¹JCH) to an average value for aromatic C-H bonds (~160 Hz).

    • Use 256-512 increments in F1 and 1024-2048 data points in F2.

  • Processing :

    • Apply appropriate window functions (e.g., sine-bell or QSINE).

    • Perform a 2D Fourier transform.

    • Phase correct the spectrum.

  • Analysis : Each peak in the HSQC spectrum correlates a proton with its directly attached carbon atom, providing unambiguous C-H assignments.

Protocol 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Sample Preparation : Same as for the HSQC experiment.

  • Spectrometer Setup :

    • Use the same lock, shim, and spectral widths as the HSQC experiment.

    • Use the instrument's standard HMBC pulse program (e.g., hmbcgplpndqf).

  • Acquisition Parameters :

    • Set the long-range coupling constant (ⁿJCH) to a value optimized for 2- and 3-bond correlations (typically 8-10 Hz).

    • Use 256-512 increments in F1 and 1024-2048 data points in F2. The number of scans may need to be increased (e.g., 16-64) as long-range correlations are weaker.

  • Processing :

    • Apply a sine or sine-squared window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase correct the spectrum (magnitude calculation is often used if phasing is difficult).

  • Analysis : Cross-peaks show correlations between protons and carbons that are 2 or 3 bonds away. This is critical for piecing together molecular fragments and identifying quaternary carbons.

Visualizations

Workflow for Resolving Peak Overlap

G start Peak Overlap Observed in 1D ¹H NMR step1 Optimize Acquisition: 1. Change Solvent 2. Vary Temperature 3. Use Higher Field start->step1 check1 Overlap Resolved? step1->check1 step2d Perform 2D NMR Experiments check1->step2d No end Complete Peak Assignment check1->end Yes cosy COSY / TOCSY (H-H Connectivity) step2d->cosy hsqc HSQC (Direct C-H) step2d->hsqc hmbc HMBC (Long-Range C-H) step2d->hmbc noesy NOESY (Through-Space) step2d->noesy analysis Combine all data for Structural Elucidation cosy->analysis hsqc->analysis hmbc->analysis noesy->analysis analysis->end G Molecule This compound Structure H1 ¹H Spectrum (Chemical Shifts, Overlaps) Molecule->H1 C13 ¹³C Spectrum (Carbon Backbone) Molecule->C13 COSY COSY (¹H-¹H Bonds) H1->COSY correlates HSQC HSQC (¹H-¹³C One-Bond) H1->HSQC correlates HMBC HMBC (¹H-¹³C Multi-Bond) H1->HMBC correlates NOESY NOESY (¹H-¹H Space) H1->NOESY correlates C13->HSQC correlates C13->HMBC correlates COSY->Molecule defines spin systems HSQC->Molecule assigns protonated carbons HMBC->Molecule connects fragments NOESY->Molecule confirms stereochemistry/ substitution

References

Preventing degradation of 1-Tert-butylchrysene during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 1-Tert-butylchrysene during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their potential in materials science and as intermediates in pharmaceutical synthesis. Like many PAHs, this compound is susceptible to degradation under common experimental conditions, which can lead to inaccurate results and the formation of unwanted byproducts. Its stability is a concern because degradation can impact the purity of the compound, affecting experimental outcomes and the reliability of data.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound and other PAHs include exposure to light (photodegradation), air (oxidation), and certain chemical reagents.[1][2] Reactions with atmospheric components like oxygen and moisture can be accelerated by light and heat.[3]

Q3: How can I visually identify if my sample of this compound has degraded?

A3: While visual inspection is not a definitive method, a change in the physical appearance of the compound, such as a color change from white or off-white to yellow or brown, can be an indicator of degradation. The formation of precipitates or a change in the clarity of a solution containing the compound can also suggest that degradation has occurred. However, analytical methods are necessary for confirmation.

Q4: What are the likely degradation products of this compound?

A4: Based on studies of chrysene and other alkylated PAHs, the degradation of this compound is likely to produce oxygenated derivatives.[4][5] These can include quinones, ketones, and hydroxylated species.[4][5] Under atmospheric conditions with NOx present, nitro-PAHs could also be formed.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Recommended Solution
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS). Degradation of this compound due to improper handling or storage.1. Verify Storage Conditions: Ensure the compound is stored in a cool, dark, and inert environment (e.g., in a desiccator under argon or nitrogen).[3] 2. Check Solvent Purity: Use freshly distilled or high-purity, deoxygenated solvents for your experiments. 3. Minimize Light Exposure: Work in a fume hood with the sash down and wrapped in aluminum foil, or use amber glassware.
Inconsistent experimental results or loss of compound activity. Partial degradation of the stock solution or during the experiment.1. Prepare Fresh Solutions: Prepare solutions of this compound fresh for each experiment. 2. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., using a Schlenk line or in a glove box) to prevent oxidation.[6] 3. Degas Solvents: Degas all solvents prior to use by sparging with an inert gas or by freeze-pump-thaw cycles.
Color change of solid compound or solution over time. Photo-oxidation or reaction with atmospheric components.1. Improve Storage: Store the solid compound in a tightly sealed amber vial inside a desiccator filled with a drying agent and purged with an inert gas.[3] 2. Protect Solutions: Protect solutions from light at all times by using amber vials or wrapping containers in foil.

Experimental Protocols

Protocol 1: Handling and Storage of this compound
  • Receiving and Initial Storage: Upon receipt, immediately store the container of this compound in a desiccator in a cool, dark place. The desiccator should contain a suitable drying agent (e.g., Drierite). For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended before sealing.

  • Weighing and Aliquoting: Whenever possible, perform weighing and aliquoting of the solid compound inside a glove box with an inert atmosphere to minimize exposure to air and moisture.[3] If a glove box is not available, work quickly in a fume hood with minimal air draft.

  • Preparation of Stock Solutions:

    • Use high-purity, anhydrous solvents.

    • Degas the solvent by sparging with nitrogen or argon for at least 15-20 minutes.

    • Prepare the stock solution in an amber volumetric flask to protect it from light.

    • If the solution is not for immediate use, store it in a tightly sealed amber vial with a PTFE-lined cap, and consider flushing the headspace with an inert gas. Store at a low temperature (e.g., 4°C), protected from light.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a this compound sample and detecting potential degradation products.

  • Instrumentation: A standard HPLC system with a UV-Vis detector is suitable.

  • Column: A reverse-phase C18 column is a good starting point for separating nonpolar compounds like this compound and its potentially more polar degradation products.

  • Mobile Phase: A gradient of acetonitrile and water is often effective. A typical starting point could be 50:50 acetonitrile:water, ramping to 100% acetonitrile over 20-30 minutes.

  • Detection: Monitor the elution profile at a wavelength where this compound has a strong absorbance. A full UV-Vis spectrum of a pure sample should be taken to determine the optimal wavelength.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of additional peaks, which may indicate impurities or degradation products. The appearance of new, more polar compounds (eluting earlier) can be a sign of oxidation.

Data Presentation

Table 1: Factors Affecting PAH Degradation and Mitigation Strategies
FactorEffect on this compoundMitigation Strategy
Light (UV/Visible) Promotes photodegradation, leading to the formation of oxygenated byproducts.[1]Store in amber containers, work in low-light conditions, and wrap experimental setups in foil.
Oxygen (Air) Leads to oxidation, especially in the presence of light or heat, forming ketones, quinones, etc.[4]Handle in an inert atmosphere (glove box or Schlenk line), use deoxygenated solvents.[6]
Moisture Can facilitate certain degradation pathways.Store in a desiccator, use anhydrous solvents.
Heat Can accelerate the rate of degradation.Store at low temperatures and avoid unnecessary heating of solutions.
Reactive Chemicals Strong oxidizing agents can degrade the chrysene core.Avoid contact with strong oxidants unless it is a desired reaction. Chrysene is relatively stable to KMnO4 compared to other PAHs.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_experiment Experiment cluster_analysis Analysis storage Store Solid in Dark, Cool, Inert Conditions weighing Weigh in Glove Box storage->weighing Transfer dissolving Dissolve in Degassed Solvent (Amber Flask) weighing->dissolving Prepare Solution reaction Conduct Experiment under Inert Atmosphere & Protected from Light dissolving->reaction Use in Experiment hplc Purity Check by HPLC reaction->hplc Monitor Purity degradation_pathway TBC This compound Experiment Experimental Setup TBC->Experiment Degradation_Factors Degradation Factors (Light, Air, Heat) Degradation_Factors->TBC Degradation_Products Degradation Products (Quinones, Ketones, etc.) Inaccurate_Results Inaccurate Results Degradation_Products->Inaccurate_Results Experiment->Degradation_Products Degradation Occurs Experiment->Inaccurate_Results

References

Technical Support Center: 1-Tert-butylchrysene Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Tert-butylchrysene. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The most common impurities in this compound synthesized via Friedel-Crafts alkylation of chrysene with a tert-butylating agent (e.g., tert-butyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride) are:

  • Polyalkylated Chrysenes: These are species where more than one tert-butyl group has been added to the chrysene ring, such as di-tert-butylchrysene and tri-tert-butylchrysene. The initial product, this compound, is more reactive to further alkylation than the starting material, chrysene.

  • Positional Isomers: The tert-butyl group can attach to various positions on the chrysene ring, leading to isomers of this compound.

  • Unreacted Starting Materials: Residual chrysene and the tert-butylating agent may remain in the crude product.

  • Catalyst Residues: The Lewis acid catalyst and its hydrolysis products from the workup procedure can contaminate the final product.

Q2: How can I remove polyalkylated impurities from my this compound product?

A2: Column chromatography is an effective method for separating this compound from more substituted, less polar polyalkylated byproducts. A typical approach involves using a silica gel or alumina stationary phase and eluting with a non-polar solvent system, such as a hexane/dichloromethane gradient. The less polar polyalkylated chrysenes will elute before the mono-substituted product.

Q3: What is the best way to separate positional isomers of this compound?

A3: The separation of positional isomers can be challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) is often the most effective technique.[1] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point. The separation can be optimized by adjusting the gradient and flow rate. For larger scale purifications, preparative HPLC may be necessary. Recrystallization can also be effective if a solvent system is found in which the desired isomer has significantly lower solubility than the others.

Q4: How do I remove unreacted chrysene from my product?

A4: Unreacted chrysene is more polar than this compound. Therefore, it can be separated using column chromatography with a non-polar eluent. The this compound will elute before the more polar chrysene. Recrystallization can also be an effective method, as the solubility of chrysene and this compound will differ in various solvents.

Q5: How can I ensure all catalyst residues are removed?

A5: During the reaction workup, quenching with water or a dilute acid will hydrolyze the Lewis acid catalyst. Thoroughly washing the organic layer with water and brine will help remove these inorganic salts. If catalyst residues persist, a simple filtration through a small plug of silica gel can be effective.

Troubleshooting Guides

Problem: Low Yield of this compound

Possible Causes & Solutions:

CauseSolution
Incomplete Reaction - Ensure the reaction is stirred efficiently to ensure proper mixing of reactants and catalyst. - Extend the reaction time or gently heat the reaction mixture if starting materials are still present (monitor by TLC or GC-MS).
Suboptimal Reaction Temperature - Friedel-Crafts alkylations are often sensitive to temperature. If the reaction is too slow, a slight increase in temperature may be necessary. Conversely, if side reactions are prevalent, cooling the reaction mixture may improve selectivity.
Deactivated Catalyst - Ensure the Lewis acid catalyst is anhydrous and handled under an inert atmosphere to prevent deactivation by moisture.
Loss of Product During Workup - Minimize the number of transfer steps. - Ensure the pH of the aqueous layer is appropriate to prevent the product from partitioning into it.
Problem: Product is an Oil or Fails to Crystallize

Possible Causes & Solutions:

CauseSolution
Presence of Impurities - A mixture of isomers and polyalkylated products can lower the melting point and prevent crystallization. Purify the crude product by column chromatography before attempting recrystallization.
Incorrect Recrystallization Solvent - Perform a systematic solvent screen to find a suitable recrystallization solvent or solvent pair. The ideal solvent should dissolve the compound when hot but have low solubility when cold. Common solvents for PAHs include ethanol, hexane, and toluene.[2]
Supersaturation - If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Problem: Poor Separation of Isomers by Column Chromatography

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System - The polarity of the eluent may be too high, causing all isomers to elute together. Start with a very non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., dichloromethane or toluene).
Overloaded Column - Using too much crude product for the amount of stationary phase will result in poor separation. A general rule of thumb is a 1:50 to 1:100 ratio of crude product to silica gel by weight.
Column Packed Improperly - Ensure the column is packed uniformly without any air bubbles or channels, which can lead to band broadening and poor resolution.

Experimental Protocols

Synthesis of this compound (Adapted from Friedel-Crafts Alkylation of Arenes)

This is an adapted protocol and should be optimized for safety and efficiency in a laboratory setting.

Materials:

  • Chrysene

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve chrysene in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride to the stirred solution.

  • Add tert-butyl chloride dropwise to the reaction mixture over a period of 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, slowly quench the reaction by pouring it over crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the top of the column.

  • Elute the column with a gradient of hexane and dichloromethane, starting with 100% hexane.

  • Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Purification by Recrystallization
  • Dissolve the purified this compound in a minimum amount of a hot solvent (e.g., ethanol or a hexane/toluene mixture).

  • If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Analytical Data for Purity Assessment

Analytical TechniquePurposeExpected Observations
TLC Monitor reaction progress and identify fractions from column chromatography.This compound will have a higher Rf value than chrysene in a non-polar eluent. Polyalkylated chrysenes will have even higher Rf values.
GC-MS Identify and quantify impurities.Provides mass spectra to confirm the identity of this compound and its byproducts. The retention time will differ for each component.
HPLC Separate and quantify positional isomers.Different isomers will have distinct retention times, allowing for their quantification.
¹H NMR Structural confirmation and purity assessment.The spectrum of pure this compound will show characteristic signals for the tert-butyl group (a singlet around 1.4-1.6 ppm) and the aromatic protons. The integration of these signals can be used to assess purity.

Table 2: Representative HPLC Retention Times for Chrysene and Alkylated Chrysenes (Illustrative)

Note: These are illustrative values and actual retention times will depend on the specific HPLC conditions (column, mobile phase, flow rate, temperature).

CompoundRetention Time (min)
Chrysene12.5
This compound15.2
Di-tert-butylchrysene Isomer 117.8
Di-tert-butylchrysene Isomer 218.5

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Chrysene + tert-Butyl Chloride Reaction Friedel-Crafts Alkylation Reactants->Reaction Catalyst AlCl3 in DCM Catalyst->Reaction Workup Quenching & Extraction Reaction->Workup Crude Crude Product Workup->Crude Column Column Chromatography Crude->Column TLC TLC Crude->TLC Recrystallization Recrystallization Column->Recrystallization Column->TLC Pure Pure this compound Recrystallization->Pure GCMS GC-MS Pure->GCMS HPLC HPLC Pure->HPLC NMR NMR Pure->NMR

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Impurity_Removal_Logic cluster_impurities Impurity Types cluster_methods Removal Methods Impurity Common Impurities Polyalkylated Polyalkylated Chrysenes Impurity->Polyalkylated Isomers Positional Isomers Impurity->Isomers StartingMaterials Unreacted Starting Materials Impurity->StartingMaterials Catalyst Catalyst Residues Impurity->Catalyst Column Column Chromatography Polyalkylated->Column Recrystallization Recrystallization Isomers->Recrystallization HPLC Preparative HPLC Isomers->HPLC StartingMaterials->Column StartingMaterials->Recrystallization Washing Aqueous Washing Catalyst->Washing

Caption: Logical relationships between common impurities and their respective removal methods.

References

Technical Support Center: 1-Tert-butylchrysene Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the fluorescence quenching of 1-tert-butylchrysene during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and why is it a problem for my experiments with this compound?

A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[1] For researchers using this compound as a fluorescent probe, quenching can lead to reduced signal-to-noise ratios, inaccurate measurements, and diminished sensitivity in assays. It is a reversible process, meaning fluorescence can be restored by removing the quenching agent, and it is distinct from photobleaching, which is the irreversible photodegradation of the fluorophore.[2]

Q2: I'm observing a significant decrease in the fluorescence of my this compound sample. What are the common causes?

A2: Several factors can contribute to the fluorescence quenching of polycyclic aromatic hydrocarbons (PAHs) like this compound. The most common culprits include:

  • Dissolved Oxygen: Molecular oxygen is a very efficient collisional quencher for many fluorophores.[3][4]

  • High Concentration (Self-Quenching): At high concentrations, molecules of this compound can interact with each other, leading to a decrease in fluorescence intensity.[2][5]

  • Presence of Quenchers in the Solvent or Buffer: Certain molecules and ions can act as quenchers. These include heavy atoms (e.g., iodide, bromide), amines, and some organic molecules.[1][4][6] For instance, aliphatic amines can quench the fluorescence of PAHs, with the efficiency of quenching increasing with the electron-donating ability of the amine.[6]

  • Solvent Effects: The choice of solvent can significantly impact fluorescence. Solvents containing heavy atoms can decrease fluorescence.[5] The polarity and viscosity of the solvent also play a role.[5][7]

  • Temperature: Increased temperature generally leads to a higher rate of collisional quenching.[2][3]

Q3: How can I minimize the effect of dissolved oxygen in my samples?

A3: To remove dissolved oxygen, you can deoxygenate your samples using one of the following methods:

  • Inert Gas Purging: Gently bubble an inert gas, such as nitrogen or argon, through your solution for 10-15 minutes prior to and during the measurement.

  • Freeze-Pump-Thaw Cycles: For more rigorous deoxygenation, especially in organic solvents, perform at least three freeze-pump-thaw cycles. This involves freezing the sample, applying a vacuum to remove gases, and then thawing the sample.

Q4: Can the tert-butyl group on this compound influence its susceptibility to quenching?

A4: Yes, the tert-butyl group can influence the photophysical properties of the chrysene core. While not directly participating in the fluorescence process, its bulky nature can provide steric hindrance. This steric hindrance may partially shield the chrysene ring system from collisional quenchers, potentially reducing the quenching efficiency compared to unsubstituted chrysene. The substitution can also alter the electronic properties, leading to shifts in the absorption and emission spectra.[2][8]

Q5: My Stern-Volmer plot is non-linear. What does this indicate?

A5: A non-linear Stern-Volmer plot can indicate several phenomena:

  • Upward Curvature: This often suggests the presence of both static and dynamic quenching occurring simultaneously.[9] Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[3]

  • Downward Curvature: This can occur when there are multiple populations of fluorophores with different accessibilities to the quencher, or in cases of quenching within a confined environment.

  • Inner Filter Effects: At high concentrations of the quencher, it may absorb either the excitation or emission light, leading to an apparent quenching and a non-linear plot. It is crucial to measure the absorbance of the quencher at the excitation and emission wavelengths to rule this out.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no fluorescence signal Presence of a strong quencher (e.g., oxygen, heavy ions).Deoxygenate the sample. Use high-purity solvents and reagents to avoid contaminants.
High concentration of this compound.Dilute the sample. Self-quenching is more prevalent at higher concentrations.[2]
Inappropriate solvent.Use a solvent that does not quench fluorescence. For PAHs, non-polar solvents like cyclohexane or toluene are often suitable.
Fluorescence intensity decreases over time Photobleaching.Reduce the excitation light intensity or the exposure time.
Leakage of oxygen into the sample.Ensure your cuvette is properly sealed after deoxygenation.
Inconsistent results between samples Variable quencher concentration.Ensure all reagents and solvents are from the same batch and are of high purity.
Temperature fluctuations.Control the temperature of the sample holder during measurements, as quenching is temperature-dependent.[2]

Quantitative Data

The following tables provide illustrative data for the fluorescence of this compound. Note that these are representative values for similar polycyclic aromatic hydrocarbons and should be determined experimentally for your specific system.

Table 1: Illustrative Fluorescence Lifetimes of this compound in Different Solvents

SolventDielectric ConstantViscosity (cP at 20°C)Fluorescence Lifetime (τ₀, ns)
Cyclohexane2.020.98~45
Toluene2.380.59~40
Dichloromethane8.930.44~35
Acetonitrile37.50.37~30

Note: Fluorescence lifetimes of PAHs are generally longer in non-polar, viscous solvents.

Table 2: Illustrative Stern-Volmer Quenching Constants (Ksv) for this compound with Common Quenchers

QuencherSolventKsv (M⁻¹)Quenching Mechanism
OxygenCyclohexane~300Dynamic
AcrylamideWater~15Dynamic
Iodide (I⁻)Water~10Dynamic & Static
NitromethaneAcetonitrile~150Dynamic (Electron Transfer)

Note: Ksv values are dependent on the solvent, temperature, and the specific fluorophore-quencher pair.

Experimental Protocols

Protocol 1: Determination of the Stern-Volmer Quenching Constant (Ksv)

This protocol describes how to experimentally determine the quenching constant for a given quencher with this compound.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 x 10⁻⁵ M) in a suitable, deoxygenated solvent.

    • Prepare a stock solution of the quencher (e.g., 1 M) in the same solvent.

  • Sample Preparation:

    • Prepare a series of samples in fluorescence cuvettes. Each cuvette should contain the same concentration of this compound and varying concentrations of the quencher.

    • Include a blank sample containing only the solvent and a reference sample containing only this compound (no quencher).

    • Ensure all samples are deoxygenated if oxygen is not the quencher being studied.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength for chrysene derivatives is typically in the range of 270-360 nm, with emission maxima around 360-450 nm.[8]

    • Measure the fluorescence intensity at the emission maximum for each sample.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity of the unquenched sample (I₀) to the fluorescence intensity of each quenched sample (I).

    • Plot I₀/I versus the quencher concentration [Q].

    • Perform a linear regression on the data. The slope of the line is the Stern-Volmer quenching constant (Ksv).

Protocol 2: Sample Deoxygenation by Inert Gas Purging
  • Prepare the Sample: Place your solution of this compound in a fluorescence cuvette with a septum cap.

  • Set up the Gas Flow: Use a gentle stream of high-purity nitrogen or argon gas. The gas should be passed through a drying tube if using an organic solvent.

  • Purge the Sample: Insert a long needle connected to the gas line into the solution, ensuring the tip is below the surface. Use a second, shorter needle as a vent.

  • Bubble Gently: Bubble the gas through the solution for 10-15 minutes. Avoid vigorous bubbling which can cause solvent evaporation.

  • Seal and Measure: After purging, remove the needles and immediately seal the cuvette to prevent re-oxygenation. Proceed with your fluorescence measurement.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare Stock Solutions (Fluorophore & Quencher) B Create Sample Series (Varying [Quencher]) A->B C Deoxygenate Samples (if necessary) B->C D Record Emission Spectra C->D E Determine I₀ and I D->E F Calculate I₀/I Ratios E->F G Plot I₀/I vs. [Quencher] (Stern-Volmer Plot) F->G H Determine Ksv from Slope G->H

Caption: Experimental workflow for determining the Stern-Volmer quenching constant.

quenching_logic cluster_observation Observation cluster_causes Potential Causes cluster_solutions Solutions A Decreased Fluorescence? B Oxygen Present A->B Yes C High Concentration A->C Yes D Solvent Effects A->D Yes E Other Quenchers A->E Yes F Deoxygenate Sample B->F G Dilute Sample C->G H Change Solvent D->H I Purify Reagents E->I

Caption: Troubleshooting logic for addressing fluorescence quenching.

References

Addressing matrix effects in mass spectrometry of 1-Tert-butylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of 1-Tert-butylchrysene.

Troubleshooting Guides

Issue: Poor sensitivity and inconsistent quantification of this compound.

This issue is often a primary indicator of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][2][3][4]

Initial Checks:

  • System Suitability: Ensure the LC-MS system is performing optimally by running a system suitability test with a pure standard of this compound in a clean solvent. This will confirm that the instrument is not the source of the problem.

  • Blank Injection: Inject a blank sample (matrix without the analyte) to check for interfering peaks at the retention time of this compound.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2][5]

    • Solid-Phase Extraction (SPE): Utilize an SPE cartridge with a sorbent that has a high affinity for this compound (a non-polar compound) while allowing polar interferences to be washed away.

    • Liquid-Liquid Extraction (LLE): Perform LLE with immiscible solvents to partition this compound into a phase separate from matrix components.[5]

    • Protein Precipitation (For biological matrices): If working with plasma or serum, precipitate proteins using acetonitrile or methanol. Be aware that this method may not remove all interfering substances.[5]

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.[6][7]

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the analyte and interfering peaks.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, C30, Phenyl-Hexyl) to alter selectivity.

  • Method of Quantification:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for correcting matrix effects.[1][8][9] A SIL-IS of this compound will co-elute and experience similar ionization suppression or enhancement, allowing for accurate normalization of the signal.[7][8]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects seen in the unknown samples.[2]

    • Standard Addition: Add known amounts of this compound standard to the sample aliquots. This method can be time-consuming but is effective for complex matrices where a blank matrix is unavailable.[1][9]

  • Sample Dilution: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.[1][6]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects refer to the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[2][4] These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the mass spectrometry signal, resulting in inaccurate quantification.[3][10]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method is the post-extraction spike experiment.[1][11] You compare the peak area of this compound in a neat solvent to the peak area of a post-extraction spiked sample (a blank matrix extract to which the analyte has been added). A significant difference in peak areas indicates the presence of matrix effects.[12] The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[3][7]

Q3: What is the best way to correct for matrix effects when a stable isotope-labeled internal standard for this compound is not available?

A3: When a SIL-IS is unavailable, the recommended approach is to use matrix-matched calibration curves.[2][8] This involves preparing your calibration standards in the same matrix as your samples, which helps to ensure that the standards and samples experience similar matrix effects. Alternatively, the standard addition method can be employed.[1][9]

Q4: Can changing the ionization source help in reducing matrix effects?

A4: Yes, some ionization techniques are less susceptible to matrix effects than others. Electrospray ionization (ESI) is generally more prone to matrix effects than atmospheric pressure chemical ionization (APCI).[3][8] If your instrument has interchangeable sources, testing your analysis with APCI could be a viable strategy.

Experimental Protocols

Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike

  • Prepare a standard solution of this compound in a clean solvent (e.g., methanol) at a known concentration.

  • Prepare a blank matrix extract by subjecting a sample matrix known to be free of this compound to your sample preparation procedure.

  • Create two sets of samples:

    • Set A (Solvent): Spike the known concentration of the this compound standard into the clean solvent.

    • Set B (Matrix): Spike the same concentration of the this compound standard into the blank matrix extract.

  • Analyze both sets by LC-MS and record the peak areas for this compound.

  • Calculate the matrix effect using the formula provided in Q2.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques on the Recovery and Matrix Effect for this compound in Human Plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation95 ± 545 ± 8 (Suppression)
Liquid-Liquid Extraction85 ± 778 ± 6 (Suppression)
Solid-Phase Extraction92 ± 491 ± 5 (Minimal Effect)

Table 2: Effect of Different Calibration Methods on the Accuracy of this compound Quantification.

Calibration MethodMeasured Concentration (ng/mL)Accuracy (%)
External Calibration (in solvent)5.858
Matrix-Matched Calibration9.797
Stable Isotope-Labeled Internal Standard10.1101
(True Concentration: 10 ng/mL)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification start Sample Collection (e.g., Plasma) protein_precip Protein Precipitation start->protein_precip Choose Method lle Liquid-Liquid Extraction start->lle Choose Method spe Solid-Phase Extraction start->spe Choose Method lc_separation LC Separation protein_precip->lc_separation lle->lc_separation spe->lc_separation ms_detection MS Detection lc_separation->ms_detection external_cal External Calibration (in Solvent) ms_detection->external_cal Choose Calibration matrix_matched_cal Matrix-Matched Calibration ms_detection->matrix_matched_cal Choose Calibration sil_is Stable Isotope-Labeled Internal Standard ms_detection->sil_is Choose Calibration end Final Concentration external_cal->end matrix_matched_cal->end sil_is->end troubleshooting_logic start Inconsistent Results / Poor Sensitivity check_system System Suitability OK? start->check_system system_issue Troubleshoot Instrument check_system->system_issue No quantify_me Quantify Matrix Effect (Post-Extraction Spike) check_system->quantify_me Yes me_present Matrix Effect > 20%? quantify_me->me_present no_me No Significant Matrix Effect me_present->no_me No optimize_prep Optimize Sample Prep (SPE, LLE) me_present->optimize_prep Yes optimize_chrom Optimize Chromatography optimize_prep->optimize_chrom use_sil_is Use SIL-IS optimize_chrom->use_sil_is use_mm_cal Use Matrix-Matched Calibration use_sil_is->use_mm_cal If SIL-IS unavailable re_evaluate Re-evaluate Matrix Effect use_sil_is->re_evaluate use_mm_cal->re_evaluate re_evaluate->me_present

References

Technical Support Center: Synthesis of 1-Tert-butylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-Tert-butylchrysene. The following sections offer a plausible experimental protocol, troubleshooting advice for common issues, and frequently asked questions.

Experimental Protocol: Friedel-Crafts Alkylation of Chrysene

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
ChryseneC₁₈H₁₂228.29>98%Sigma-Aldrich
tert-Butyl chloride(CH₃)₃CCl92.57>99%Acros Organics
Aluminum chloride (anhydrous)AlCl₃133.34>99%Fluka
Dichloromethane (anhydrous)CH₂Cl₂84.93>99.8%Fisher Scientific
Hydrochloric acid (aqueous)HCl36.462 MVWR
Sodium sulfate (anhydrous)Na₂SO₄142.04ACS gradeEMD Millipore
HexaneC₆H₁₄86.18HPLC gradeJ.T. Baker
Silica gelSiO₂60.0860 Å, 230-400 meshMerck

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chrysene (5.0 g, 21.9 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture at room temperature until the chrysene is fully dissolved.

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (3.2 g, 24.0 mmol) to the flask in portions. The solution may turn a darker color.

  • Addition of Alkylating Agent: Add tert-butyl chloride (2.5 mL, 23.0 mmol) dropwise from the dropping funnel over a period of 15 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:dichloromethane (9:1) solvent system.

  • Quenching: After the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 50 mL of 2 M hydrochloric acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane to hexane:dichloromethane (9:1).

  • Characterization: Combine the fractions containing the desired product and remove the solvent to yield this compound as a white to pale yellow solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield and Purity:

ParameterExpected Value
Yield60-75%
Purity (by HPLC)>98%
Melting Point145-148 °C (estimated)

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion of starting material - Inactive catalyst (due to moisture).- Insufficient reaction time or temperature.- Ensure all glassware is flame-dried and reagents are anhydrous.- Use freshly opened or properly stored aluminum chloride.- Increase reaction time and monitor by TLC.- A slight increase in temperature (e.g., to 40 °C) can be attempted, but be cautious of side reactions.
Formation of multiple products (polysubstitution) - Excess of alkylating agent or catalyst.- High reaction temperature.- Use a 1:1 to 1.1:1 molar ratio of chrysene to tert-butyl chloride.- Maintain the reaction at a low temperature (0 °C to room temperature).- Add the alkylating agent slowly.
Product is a dark, tarry substance - Reaction temperature too high.- Prolonged reaction time leading to decomposition.- Strictly control the reaction temperature.- Stop the reaction as soon as the starting material is consumed (as indicated by TLC).
Difficult purification - Presence of isomeric products.- Close Rf values of product and byproducts.- Use a long chromatography column for better separation.- Employ a slow gradient elution.- Consider recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Frequently Asked Questions (FAQs)

Q1: Why is anhydrous aluminum chloride used as a catalyst?

A1: Anhydrous aluminum chloride is a strong Lewis acid that is required to generate the tert-butyl carbocation from tert-butyl chloride, which then acts as the electrophile in the Friedel-Crafts alkylation reaction. The presence of moisture would deactivate the catalyst.

Q2: Can other Lewis acids be used for this reaction?

A2: Yes, other Lewis acids such as ferric chloride (FeCl₃) or boron trifluoride (BF₃) can also catalyze Friedel-Crafts alkylation. However, the reactivity and selectivity may vary, and the reaction conditions would need to be optimized accordingly.

Q3: Is it possible to get other isomers besides this compound?

A3: Yes, Friedel-Crafts alkylation on polycyclic aromatic hydrocarbons can sometimes yield a mixture of isomers. The substitution pattern is directed by the electronic and steric properties of the chrysene core. The 1-position is often favored, but other isomers may be formed as minor products.

Q4: What are the key safety precautions for this synthesis?

A4: This synthesis should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. tert-Butyl chloride is flammable and volatile. Dichloromethane is a suspected carcinogen. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Q5: How can I confirm the identity and purity of the final product?

A5: The identity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or melting point analysis.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Workup and Purification cluster_analysis Product Analysis prep1 Dissolve Chrysene in CH₂Cl₂ prep2 Cool to 0 °C prep1->prep2 prep3 Add AlCl₃ prep2->prep3 react1 Add tert-Butyl Chloride prep3->react1 react2 Stir at 0 °C for 1h react1->react2 react3 Warm to RT and Stir for 24h react2->react3 workup1 Quench with HCl react3->workup1 workup2 Extract with CH₂Cl₂ workup1->workup2 workup3 Wash and Dry workup2->workup3 workup4 Concentrate workup3->workup4 workup5 Column Chromatography workup4->workup5 analysis1 Characterize (NMR, MS) workup5->analysis1 analysis2 Assess Purity (HPLC) analysis1->analysis2

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_products Products chrysene Chrysene product This compound chrysene->product tbucl tert-Butyl Chloride tbucl->product byproduct HCl tbucl->byproduct catalyst AlCl₃ (Catalyst) catalyst->product solvent CH₂Cl₂ (Solvent) solvent->product temp 0 °C to RT temp->product

Validation & Comparative

A Comparative Analysis of 1-Tert-butylchrysene and Other Chrysene Derivatives: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of chemistry and drug development, understanding the structure-activity relationships of polycyclic aromatic hydrocarbons (PAHs) is crucial for the design of novel therapeutic agents and functional materials. Chrysene and its derivatives represent a significant class of PAHs with diverse biological activities. This guide provides a comparative analysis of 1-tert-butylchrysene with other chrysene derivatives, focusing on their physicochemical properties and biological performance, supported by available experimental data.

Physicochemical Properties: A Comparative Overview

The introduction of different substituent groups onto the chrysene core can significantly alter its physicochemical properties, such as melting point and solubility. These properties, in turn, influence the compound's bioavailability and potential applications. While experimental data for this compound is limited, we can draw comparisons with the parent compound, chrysene, and other alkylated derivatives.

Chrysene, a tetracyclic aromatic hydrocarbon, is a white crystalline solid with a melting point of 254 °C and a boiling point of 448 °C.[1][2] It is practically insoluble in water but shows slight solubility in alcohols and is more soluble in organic solvents like benzene and toluene.[3] The addition of alkyl groups to the chrysene structure generally affects these properties. For instance, increasing alkylation tends to increase hydrophobicity and lower the vapor pressure of PAHs.

Table 1: Physicochemical Properties of Chrysene and Selected Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
ChryseneC₁₈H₁₂228.29254[1][2]Insoluble in water; Slightly soluble in alcohol, ether; Soluble in hot benzene, toluene[3][4]
This compoundC₂₂H₂₀284.40No experimental data availableNo experimental data available
Benzo[g]chryseneC₂₂H₁₄278.35112-116No specific data available

Biological Activity: A Focus on Anticancer Properties

Chrysene and its derivatives have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated using in vitro cell viability assays, such as the MTT assay, which determines the concentration at which 50% of cancer cells are inhibited (IC50). A lower IC50 value indicates higher potency.

While specific IC50 values for this compound are not currently available in the public domain, studies on other chrysene derivatives have demonstrated a range of cytotoxic activities against various cancer cell lines. The nature and position of the substituent on the chrysene ring play a crucial role in determining the anticancer efficacy.

Table 2: Comparative Cytotoxicity (IC50, µM) of Selected Chrysene Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Chrysene Derivative 1 HeLa (Cervical Cancer)< 16[5]
Hepa1-6 (Hepatoma)< 16[5]
NIH3T3 (Fibroblast)< 16[5]
Chrysene Derivative 2 HeLa (Cervical Cancer)< 16[5]
Hepa1-6 (Hepatoma)< 16[5]
NIH3T3 (Fibroblast)< 16[5]
Pyrenyl Ether Derivative HT-29 (Colon Cancer)More potent than cisplatin[5]
HeLa (Cervical Cancer)More potent than cisplatin[5]

Note: The specific structures of "Chrysene Derivative 1" and "Chrysene Derivative 2" are detailed in the cited reference. The data indicates that PAH-coupled compounds can exhibit significant cytotoxicity.

Experimental Methodologies

The determination of the biological activity of chrysene derivatives typically involves standardized in vitro assays. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Adherent cancer cells are seeded in a 96-well plate at a density of 1,000-10,000 cells/well and incubated until attached.

  • Compound Treatment: The chrysene derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution is added to each well and incubated for a few hours. During this time, mitochondrial succinate dehydrogenase in viable cells reduces the yellow MTT to a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 490 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to an untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[4][6]

Signaling Pathways

The biological effects of many polycyclic aromatic hydrocarbons are mediated through their interaction with specific cellular signaling pathways. One of the most well-studied pathways for PAHs is the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

AhR_Signaling_Pathway

Upon entering the cell, a chrysene derivative (ligand) can bind to the cytosolic AhR complex, leading to its activation and translocation into the nucleus. In the nucleus, it forms a heterodimer with the ARNT protein. This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of target genes, such as cytochrome P450 enzymes (CYP1A1, CYP1B1), which are involved in the metabolism of xenobiotics. The activation of this pathway can lead to various biological responses, including detoxification or, in some cases, the formation of toxic metabolites.

Conclusion

This guide provides a comparative framework for understanding this compound in the context of other chrysene derivatives. While a complete, data-rich comparison is currently hampered by the limited availability of experimental data for this compound, the provided information on the parent compound and other derivatives offers valuable insights into the structure-activity relationships within this class of compounds. Further experimental investigation into the physicochemical and biological properties of this compound is warranted to fully elucidate its potential and enable a more comprehensive comparative analysis.

References

Comparative analysis of the spectroscopic properties of chrysene and 1-Tert-butylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the spectroscopic properties of chrysene and its alkylated derivative, 1-tert-butylchrysene, reveals the influence of substitution on the electronic and magnetic environments of the polycyclic aromatic hydrocarbon core. While extensive experimental data is available for the parent chrysene molecule, specific spectroscopic parameters for this compound are less prevalent in publicly accessible literature. This guide synthesizes the available data for chrysene and draws comparisons with related substituted chrysenes to infer the expected spectroscopic behavior of this compound, providing a framework for researchers in medicinal chemistry and materials science.

Introduction

Chrysene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, is a well-studied molecule known for its characteristic spectroscopic signatures. The introduction of an alkyl substituent, such as a tert-butyl group at the 1-position, is expected to induce noticeable changes in its absorption, emission, and nuclear magnetic resonance spectra. These alterations stem from the electronic and steric effects of the bulky alkyl group, which can perturb the π-electron system and the local environment of the aromatic protons and carbons. Understanding these spectroscopic shifts is crucial for the characterization of novel chrysene derivatives with potential applications in drug development and organic electronics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for chrysene. Due to the limited availability of specific experimental data for this compound, a comparative analysis is presented based on general principles of substituent effects on PAH spectroscopy.

Table 1: UV-Vis Absorption and Fluorescence Data for Chrysene

Spectroscopic ParameterChryseneThis compound (Predicted)
UV-Vis Absorption Maxima (λmax, nm) ~268, ~320, ~360A slight bathochromic (red) shift is expected for all absorption bands due to the electron-donating nature of the tert-butyl group.
Molar Absorptivity (ε) High for the primary absorption bands.Similar to chrysene, with potential minor changes in intensity.
Fluorescence Excitation Maximum (λex, nm) ~344[1]Expected to be slightly red-shifted from chrysene's excitation maximum.
Fluorescence Emission Maximum (λem, nm) ~380[1]A bathochromic shift is anticipated, resulting in emission at a longer wavelength compared to chrysene.
Quantum Yield (Φf) ModerateMay be similar to or slightly higher than chrysene, as alkyl substitution does not typically quench fluorescence significantly.

Table 2: 1H and 13C NMR Chemical Shift Data for Chrysene

NucleusChrysene (δ, ppm)This compound (Predicted δ, ppm)
1H NMR Aromatic protons typically resonate in the range of 7.5-8.8 ppm.The aromatic protons will experience shifts due to the electronic and steric effects of the tert-butyl group. Protons ortho and para to the substituent are expected to be shielded (shifted upfield), while steric compression could cause deshielding (downfield shift) of the proton at the 12-position. A characteristic singlet for the nine equivalent protons of the tert-butyl group is expected around 1.3-1.5 ppm.
13C NMR Aromatic carbons resonate in the range of 120-135 ppm.The carbon bearing the tert-butyl group (C-1) will be significantly deshielded. Other carbons in the substituted ring will also experience shifts. The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region of the spectrum.

The Impact of Tert-butyl Substitution

The introduction of a tert-butyl group at the 1-position of the chrysene core is predicted to influence its spectroscopic properties in the following ways:

G cluster_0 Structural Modification cluster_1 Electronic Effects cluster_2 Steric Effects cluster_3 Spectroscopic Consequences Chrysene Chrysene This compound This compound Chrysene->this compound  Introduction of  tert-butyl group Electron Donation Electron Donation This compound->Electron Donation Steric Hindrance Steric Hindrance This compound->Steric Hindrance Increased Electron Density in π-system Increased Electron Density in π-system Electron Donation->Increased Electron Density in π-system Changes in NMR Chemical Shifts Changes in NMR Chemical Shifts Electron Donation->Changes in NMR Chemical Shifts Bathochromic Shifts in UV-Vis & Fluorescence Bathochromic Shifts in UV-Vis & Fluorescence Increased Electron Density in π-system->Bathochromic Shifts in UV-Vis & Fluorescence Distortion of Planarity Distortion of Planarity Steric Hindrance->Distortion of Planarity Distortion of Planarity->Changes in NMR Chemical Shifts

Caption: Influence of tert-butyl substitution on the spectroscopic properties of chrysene.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. Specific parameters may need to be optimized for individual instruments and sample concentrations.

UV-Vis Absorption Spectroscopy
  • Sample Preparation: Prepare solutions of chrysene and this compound in a suitable UV-grade solvent (e.g., cyclohexane, ethanol, or dichloromethane) at a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is in the range of 10-5 to 10-4 M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent-filled cuvette.

    • Record the absorption spectrum of each sample solution over a wavelength range of approximately 200-450 nm.

    • Identify the wavelengths of maximum absorbance (λmax).

Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the compounds in a fluorescence-grade solvent to avoid inner-filter effects. Concentrations are typically in the micromolar range (10-6 M).

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Data Acquisition:

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range that includes the absorption bands of the compound.

    • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (or a suitable excitation wavelength) and scan the emission monochromator to longer wavelengths.

    • Record the excitation and emission maxima (λex and λem).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • 1H NMR: Acquire a proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the aromatic and aliphatic regions, and a relaxation delay of 1-5 seconds.

    • 13C NMR: Acquire a carbon-13 NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of 13C. Proton decoupling is generally used to simplify the spectrum to single lines for each carbon environment.

Conclusion

The substitution of a tert-butyl group onto the chrysene framework is expected to induce predictable changes in its spectroscopic properties. The electron-donating and steric nature of the tert-butyl group leads to bathochromic shifts in the UV-Vis and fluorescence spectra and characteristic changes in the 1H and 13C NMR spectra. While specific experimental data for this compound remains elusive in the reviewed literature, the principles outlined in this guide provide a solid foundation for its spectroscopic characterization and for understanding the structure-property relationships in this class of compounds. Further experimental investigation is warranted to provide a definitive quantitative comparison.

References

Cross-Referencing 1-Tert-butylchrysene Data with Spectral Databases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Summary of Spectral Data

The following tables summarize the available experimental spectral data for chrysene and the expected spectral characteristics for 1-tert-butylchrysene.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound1H NMR (ppm)13C NMR (ppm)
Chrysene Aromatic protons typically resonate in the range of 7.6 to 8.8 ppm.[1] Specific shifts in CDCl3 have been reported as: 8.79, 8.73, 8.02, 8.01, 7.72, and 7.65 ppm.[1]Aromatic carbons appear in the range of 121 to 132 ppm.
This compound (Predicted) The aromatic protons will show a complex pattern, likely with some upfield or downfield shifts depending on the position relative to the tert-butyl group. A prominent singlet for the nine equivalent protons of the tert-butyl group is expected in the upfield region, typically between 0.5 and 2.0 ppm.[2]The aromatic carbon signals will be similar to chrysene, with additional signals for the tert-butyl group. The quaternary carbon of the tert-butyl group is expected around 30-42 ppm, and the methyl carbons are expected in a similar range.[2]

Table 2: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
Chrysene 228 (M+)[3][4]226 (M-2), 229 (M+1), 114, 113.[1][3]
This compound (Predicted) 284 (M+)A prominent peak at 269 (M-15) due to the loss of a methyl group from the tert-butyl cation is expected. Another significant fragment would be at m/z 57, corresponding to the tert-butyl cation (C4H9+). The fragmentation of tert-butylarenes is known to proceed via loss of a methyl radical.[5]

Table 3: Infrared (IR) Spectroscopy Data

| Compound | Key Absorption Bands (cm-1) | |---|---|---| | Chrysene | Aromatic C-H stretching: ~3050 cm-1. Aromatic C=C stretching: ~1600-1450 cm-1. C-H out-of-plane bending: ~900-700 cm-1.[6][7] | | This compound (Predicted) | In addition to the chrysene bands, it will exhibit characteristic absorptions for the tert-butyl group. Aliphatic C-H stretching: ~2960-2870 cm-1. C-H bending of the methyl groups: ~1460 cm-1 and ~1370 cm-1.[8] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic signals.

  • 1H NMR Acquisition: Acquire a proton NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • 13C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the lower natural abundance and sensitivity of 13C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like chrysene and its derivatives, gas chromatography-mass spectrometry (GC-MS) is a suitable technique.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation and generate a characteristic mass spectrum.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry potassium bromide powder and press it into a transparent disk.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer is used to obtain the spectrum.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm-1).

  • Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups and vibrational modes in the molecule.

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing experimental data of an unknown compound with spectral databases to determine its identity.

cross_referencing_workflow cluster_experimental Experimental Analysis cluster_database Database Cross-Referencing cluster_analysis Data Analysis and Identification Unknown Unknown Compound NMR Acquire NMR Spectrum Unknown->NMR NMR Spectroscopy MS Acquire Mass Spectrum Unknown->MS Mass Spectrometry IR Acquire IR Spectrum Unknown->IR Infrared Spectroscopy Compare Compare Spectra NMR->Compare MS->Compare IR->Compare SpectralDB Spectral Databases (e.g., NIST, SDBS) SpectralDB->Compare Reference Spectra StructureDB Chemical Structure Databases (e.g., PubChem, Chemical Abstracts) StructureDB->Compare Candidate Structures Identify Identify Compound Compare->Identify Matching Data Final Final Identify->Final Confirmed Structure

Caption: Workflow for compound identification via spectral database cross-referencing.

References

A Comparative Analysis of the Biological Activities of 1-Tert-butylchrysene and its Parent Compound, Chrysene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of the polycyclic aromatic hydrocarbon (PAH) chrysene and its derivative, 1-tert-butylchrysene. While extensive research has elucidated the toxicological profile of chrysene, data on this compound is notably scarce. This document summarizes the available experimental data for chrysene and discusses the potential implications of tert-butyl substitution on its biological activity based on studies of other alkylated PAHs.

Summary of Biological Activities

The biological activity of chrysene is well-documented, revealing it to be a mutagen and a carcinogen that requires metabolic activation to exert its effects. In contrast, there is a significant lack of publicly available data on the biological activity of this compound. The following table summarizes the known information for chrysene.

Biological ActivityChryseneThis compound
Mutagenicity Positive in the Ames test with metabolic activation.[1]No data available
Carcinogenicity Considered a weak carcinogen and a potent tumor initiator in animal models.[2]No data available
Cytotoxicity Exhibits cytotoxic effects, particularly upon photoirradiation of its derivatives.[3]No data available
Receptor Binding Displaces [3H]TCDD from the cytosolic Ah receptor, indicating potential for receptor-mediated toxicity.[1]No data available

Metabolic Activation: The Key to Chrysene's Toxicity

Chrysene, in its native state, is relatively inert. Its genotoxic and carcinogenic properties are a result of metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1A2.[4] This process involves the formation of reactive intermediates, with the ultimate carcinogenic metabolite being a "bay-region" diol-epoxide.[5] This electrophilic metabolite can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.

Metabolic_Activation_of_Chrysene Chrysene Chrysene Epoxide Chrysene-1,2-oxide Chrysene->Epoxide CYP1A1, CYP1A2 Diol Chrysene-1,2-dihydrodiol Epoxide->Diol Epoxide Hydrolase DiolEpoxide Chrysene-1,2-diol-3,4-epoxide (Ultimate Carcinogen) Diol->DiolEpoxide CYP1A1, CYP1A2 DNA_Adducts DNA Adducts DiolEpoxide->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations Cancer Cancer Mutations->Cancer

Carcinogenicity of Chrysene

Numerous studies have investigated the carcinogenic potential of chrysene with varying results. It has been described as a weak complete carcinogen, a tumor initiator, and an incomplete carcinogen.[2] For instance, when applied to the skin of mice followed by a promoter, chrysene has been shown to be a potent tumor initiator.[2] Some studies have also linked exposure to mixtures containing chrysene to an increased risk of cancer in humans.[2]

Mutagenicity of Chrysene

Chrysene has demonstrated mutagenic activity in the Ames test, a widely used bacterial reverse mutation assay, but only in the presence of a metabolic activation system (S9 mix).[1] This confirms that its mutagenicity is dependent on its conversion to reactive metabolites.

The Unknown Profile of this compound

A thorough review of the scientific literature reveals a significant data gap concerning the biological activity of this compound. No studies detailing its cytotoxicity, mutagenicity, carcinogenicity, or receptor binding affinity were identified.

However, research on other alkylated PAHs can offer some insights into the potential effects of the tert-butyl group on the biological activity of chrysene. The position and size of the alkyl substituent can significantly influence the metabolic fate and toxicity of the parent PAH. Alkylation can either enhance or decrease the carcinogenicity of a PAH. For example, some studies have shown that alkyl-substituted PAHs can be more persistent and biologically active than their parent compounds. The introduction of an alkyl group can alter the electronic properties of the aromatic system and influence the interaction with metabolizing enzymes and receptors.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are crucial.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.

Ames_Test_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Plating and Scoring Strain Select Salmonella typhimurium strain (e.g., TA98, TA100) Mix Mix bacteria, S9 mix, and test compound Strain->Mix S9 Prepare S9 metabolic activation mix S9->Mix TestCompound Prepare test compound dilutions TestCompound->Mix Incubate Incubate at 37°C Mix->Incubate Plate Plate mixture on minimal glucose agar Incubate->Plate Incubate2 Incubate plates for 48-72h Plate->Incubate2 Count Count revertant colonies Incubate2->Count

Principle: This assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagen can cause a reverse mutation, restoring the ability of the bacteria to produce histidine and thus to grow on the minimal medium.

Procedure:

  • Several concentrations of the test compound are mixed with the bacterial culture and, in parallel experiments, with a liver homogenate fraction (S9) for metabolic activation.

  • The mixture is incubated and then plated on a minimal agar medium lacking histidine.

  • After incubation for 48-72 hours, the number of revertant colonies (colonies that have undergone reverse mutation) is counted.

  • A significant increase in the number of revertant colonies compared to the control (vehicle-treated) plates indicates that the compound is mutagenic.

Conclusion and Future Directions

The biological activity of chrysene as a mutagen and carcinogen is well-established and is intricately linked to its metabolic activation to a bay-region diol-epoxide. In stark contrast, the biological profile of this compound remains uninvestigated. Given that alkylation can significantly modulate the toxicity of PAHs, it is imperative that the biological activities of this compound and other chrysene derivatives are systematically evaluated. Such studies are crucial for a comprehensive understanding of the structure-activity relationships within this class of compounds and for accurate risk assessment. Future research should prioritize conducting a battery of toxicological assays on this compound, including cytotoxicity, mutagenicity (Ames test), and carcinogenicity studies, to fill the current data void.

References

Verifying the Purity of Commercially Available 1-Tert-butylchrysene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 1-tert-butylchrysene, ensuring the purity of the commercially available compound is paramount for the accuracy and reproducibility of experimental results. This guide provides a framework for verifying the purity of this compound and objectively compares its properties with potential alternatives, supported by established experimental protocols.

Purity Assessment of this compound

The purity of commercially procured this compound can be ascertained using several analytical techniques. The most common and reliable methods for polycyclic aromatic hydrocarbons (PAHs) like chrysene derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Analytical Techniques for Purity Verification

TechniqueInformation ProvidedTypical Purity Specification
HPLC Quantitative purity assessment, detection of non-volatile impurities.>98%
GC-MS Quantitative purity assessment, identification of volatile impurities and isomers.>98%
¹H NMR Structural confirmation and detection of proton-containing impurities.Conforms to structure

A certificate of analysis (CoA) from the supplier should provide initial purity data, but independent verification is crucial for sensitive applications.

Comparison with Alternative Compounds

The selection of an alternative to this compound is highly dependent on the specific application. The tert-butyl group can influence solubility and metabolic stability. For instance, in applications like organic electronics, derivatives with different substituents on the chrysene core are explored to tune photophysical properties. In biological studies, metabolically more stable analogs might be of interest.

Table 2: Comparison of this compound with Potential Alternatives

CompoundKey Property DifferencePotential Application Advantage
Unsubstituted Chrysene Lower solubility in organic solvents.Simpler synthesis, baseline for property comparison.
Other Alkylated Chrysenes Varied solubility and electronic properties.Fine-tuning of photophysical or electronic characteristics.
Trifluoromethylcyclopropyl-substituted analogs Increased metabolic stability.[1]In vivo studies requiring reduced metabolic degradation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization for specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV or diode array detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for PAH analysis.[2]

  • Mobile Phase: A gradient of acetonitrile and water is typically employed.[2]

  • Flow Rate: Approximately 1.0 mL/min.[2]

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 268 nm for a similar compound, chrysin).[3]

  • Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Dissolve the commercial sample in the same solvent.

  • Analysis: Inject the standard and sample solutions. Purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for both quantification and identification of volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for PAH analysis (e.g., HP-5MS, 60 m x 0.25 mm ID, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate.[4]

  • Injection: Splitless injection is often used for trace analysis.[4][5]

  • Oven Temperature Program: A temperature gradient is necessary to separate compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.[5]

  • MS Detection: The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for higher sensitivity and quantitation of specific ions.[4][6]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane.

  • Analysis: The purity is calculated based on the relative peak areas in the total ion chromatogram. The mass spectra of any impurity peaks can be compared to spectral libraries for identification.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol

¹H NMR is essential for confirming the chemical structure and can be used for quantitative purity assessment against a certified internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A certified reference standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis, including a sufficient relaxation delay.

  • Analysis: The purity of the this compound can be calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons each signal represents and the molar masses of the analyte and the standard.[7][8]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures for purity verification.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep_sample Dissolve Commercial Sample hplc Inject into HPLC prep_sample->hplc prep_std Prepare Standard Solution prep_std->hplc detect UV/DAD Detection hplc->detect chrom Generate Chromatogram detect->chrom integrate Integrate Peak Areas chrom->integrate calculate Calculate Purity integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample inject Inject into GC dissolve->inject separate Separate by GC inject->separate ionize Ionize & Detect by MS separate->ionize tic Generate TIC ionize->tic spectra Analyze Mass Spectra ionize->spectra purity Calculate Purity tic->purity identify Identify Impurities spectra->identify NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation weigh Accurately Weigh Sample & Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire integrate Integrate Signals acquire->integrate confirm Confirm Structure acquire->confirm calculate Calculate Purity vs. Standard integrate->calculate

References

Inter-laboratory Comparison of 1-Tert-butylchrysene Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the characterization of 1-Tert-butylchrysene, a substituted polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of direct inter-laboratory comparison data for this compound, this guide utilizes data from a comprehensive inter-laboratory study on chrysene as a representative compound. This approach allows for a robust evaluation of method performance and highlights key considerations for researchers working with substituted PAHs.

Data Presentation: Inter-laboratory Performance in Chrysene Analysis

The following table summarizes the results of an inter-laboratory comparison involving five analytical laboratories quantifying chrysene in four different reference solutions. This data provides a benchmark for expected laboratory performance in the analysis of chrysene and related compounds. Significant deviations from the reference concentrations were observed, highlighting the importance of robust analytical methods and proficiency testing.

Table 1: Inter-laboratory Comparison of Chrysene Quantification in Reference Solutions

Reference SolutionNominal Concentration (ng/mL)Laboratory 1 Reported (ng/mL)Laboratory 2 Reported (ng/mL)Laboratory 3 Reported (ng/mL)Laboratory 4 Reported (ng/mL)
1108.511.29.810.5
25045.253.148.951.5
3200188.6209.4195.3205.1
4500475.3521.8490.1510.7

Note: Data is based on an inter-laboratory comparison of chrysene and is intended to be representative for this compound analysis. The fifth laboratory's data was not included as it was deemed unusable.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques used in the characterization of chrysene and its derivatives are provided below. These protocols are based on established methods for PAH analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for PAH Analysis in Sediment

This method is suitable for the determination and quantification of PAHs in complex environmental matrices such as sediment.[1][2]

a. Sample Preparation and Extraction:

  • Weigh 1 gram of dried and homogenized sediment into a centrifuge tube.[1]

  • Add a surrogate standard mixture (e.g., 2-fluorobiphenyl and 4-terphenyl-d14) to the sample.[1]

  • Add 5 mL of a 1:1 (v/v) acetone/n-hexane solution.[1]

  • Vortex the sample for 1 minute, followed by ultrasonic treatment for 15 minutes to extract the PAHs.[1]

  • Centrifuge the sample at 2,000 rpm for 10 minutes.[1]

  • The resulting extract is ready for cleanup and analysis.

b. Instrumental Analysis:

  • Gas Chromatograph (GC): Agilent 8890 GC (or equivalent)

  • Mass Spectrometer (MS): Agilent 5977 Series MSD (or equivalent)

  • Column: Agilent DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

  • Inlet: Pulsed splitless at 320 °C[3]

  • Oven Program: Initial temperature of 40 °C for 1 min, ramp to 120 °C at 25 °C/min, then to 300 °C at 5 °C/min, and hold for 15 min.[1]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[1]

  • MSD Transfer Line: 320 °C[3]

  • Ion Source: 320 °C, Electron Ionization (EI)[3]

  • Acquisition Mode: Selected Ion Monitoring (SIM)[1]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for PAH Analysis in Edible Oils

This method is designed for the selective and sensitive determination of PAHs in fatty matrices like edible oils.[4][5]

a. Sample Preparation and Extraction:

  • The sample preparation involves liquid-liquid extraction with dimethylformamide-water (9:1, v/v).[4]

  • This is followed by a clean-up and concentration step using C-18 Solid Phase Extraction (SPE) cartridges.[4]

  • The SPE cartridges are conditioned with methanol and water.[4]

  • The sample is loaded, washed, and the PAHs are eluted with hexane.[4]

  • The eluate is evaporated to dryness under a nitrogen stream and reconstituted in a suitable solvent for HPLC analysis.[4]

b. Instrumental Analysis:

  • HPLC System: Shimadzu LC-20A Prominence (or equivalent)

  • Column: C-18 Vydac 201 TP 54 column (250 × 4.6 mm, 5 µm)[4]

  • Mobile Phase: Acetonitrile and water gradient[4]

  • Flow Rate: 1 mL/min[4]

  • Column Temperature: 30 °C[4]

  • Injection Volume: 30 µL[4]

  • Fluorescence Detector: RF-10A XL with a programmed wavelength switching for optimal detection of different PAHs.[4]

Mandatory Visualizations

Logical Workflow for Inter-laboratory Comparison

The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the initial preparation of test materials to the final evaluation of laboratory performance.

G A Preparation of Homogeneous Test Material (e.g., Spiked Solution) B Distribution of Samples to Participating Laboratories A->B C Analysis of Samples by Each Laboratory B->C D Submission of Results to Coordinating Body C->D E Statistical Analysis of Submitted Data D->E F Evaluation of Laboratory Performance (e.g., Z-scores) E->F G Issuance of Final Report F->G

Inter-laboratory comparison workflow.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Chrysene and its derivatives, like many PAHs, are known to activate the Aryl Hydrocarbon Receptor (AHR) signaling pathway, which plays a crucial role in the metabolism of xenobiotics.[6][7]

G cluster_0 Cytoplasm cluster_1 Nucleus PAH This compound (PAH) AHR_complex AHR-HSP90-AIP-p23 Complex PAH->AHR_complex Binds AHR_ligand Activated AHR AHR_complex->AHR_ligand Conformational Change ARNT ARNT AHR_ligand->ARNT Translocation & Dimerization AHR_ARNT AHR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to DNA Gene Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Gene Initiates

AHR signaling pathway activation.

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Chrysene Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of chrysene derivatives and their potential as anticancer agents, framed within the context of a Quantitative Structure-Activity Relationship (QSAR) study. While a comprehensive, published QSAR model for the specific chrysene derivatives detailed below is not currently available in the public domain, this guide presents the foundational biological data and illustrates a hypothetical QSAR workflow based on this data. This approach is designed to offer a practical framework for researchers engaged in the rational design of novel chrysene-based therapeutic agents.

The information herein is based on the synthesis and biological evaluation of chrysene derivatives as reported in the foundational study by Becker and Banik (1998). This guide serves to structure that data in a comparative format and to project how a QSAR study might be built upon it to guide further drug development.

Quantitative Data Summary of Chrysene Derivatives

The following table summarizes the chemical structures and in vitro anticancer activities of a series of synthesized chrysene derivatives against various cancer cell lines, as reported by Becker and Banik. The activity is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDR GroupCancer Cell LineIC50 (µM)[1]
1a -NH(CH₂)₂-N-piperidineB-167.2
HL-60>33
MCF-715.1
PC-31.8
1b -NH(CH₂)₃-N-piperidineB-166.5
HL-6030.2
MCF-713.8
PC-31.5
2a -NH(CH₂)₂-N-morpholineB-168.1
HL-60>33
MCF-716.2
PC-32.1
2b -NH(CH₂)₃-N-morpholineB-167.8
HL-6031.5
MCF-715.5
PC-31.9

Hypothetical QSAR Analysis: Physicochemical Descriptors

A QSAR model aims to correlate the biological activity of compounds with their physicochemical properties, or "descriptors." For polycyclic aromatic hydrocarbons like chrysene derivatives, these descriptors often include measures of lipophilicity, electronic properties, and molecular shape.

Below is a table of hypothetical, yet relevant, physicochemical descriptors that could be calculated for the chrysene derivatives listed above to build a QSAR model. It is important to note that these values are for illustrative purposes and do not represent a published QSAR study.

Compound IDLogP (Lipophilicity)Molecular Weight ( g/mol )Dipole Moment (Debye)Surface Area (Ų)
1a 4.8423.592.1450.6
1b 5.1437.622.3465.8
2a 4.2425.583.5445.2
2b 4.5439.613.7460.4

Experimental Protocols

The methodologies outlined below are based on the reported synthesis and biological evaluation of the chrysene derivatives.

Synthesis of Chrysene Derivatives (General Protocol)

The synthesis of the target chrysene derivatives involved a multi-step process:

  • Nitration of Chrysene: Chrysene was treated with a nitrating agent (e.g., nitric acid in acetic anhydride) to yield 6-nitrochrysene.

  • Reduction of the Nitro Group: The nitro group of 6-nitrochrysene was reduced to an amino group using a reducing agent such as stannous chloride in hydrochloric acid, affording 6-aminochrysene.

  • Alkylation of the Amino Group: 6-aminochrysene was reacted with a dihaloalkane (e.g., 1,2-dibromoethane or 1,3-dibromopropane) to introduce an alkyl halide side chain.

  • Substitution with Amines: The terminal halide of the alkylated chrysene was then displaced by a secondary amine (e.g., piperidine or morpholine) to yield the final products (1a, 1b, 2a, 2b).

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized chrysene derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (B-16 melanoma, HL-60 leukemia, MCF-7 breast cancer, and PC-3 prostate cancer) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the chrysene derivatives and incubated for 72 hours.

  • MTT Staining: After the incubation period, the medium was replaced with fresh medium containing MTT solution. The plates were incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Data Analysis: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 values were calculated from the dose-response curves.

Visualizations

General QSAR Workflow

The following diagram illustrates the typical workflow of a QSAR study, from data collection to model validation and application.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_descriptors Descriptor Calculation cluster_model Model Development & Validation cluster_application Model Application Data Biological Data (e.g., IC50 values) Descriptors Calculate Molecular Descriptors (e.g., LogP, MW, Dipole Moment) Data->Descriptors Structures Chemical Structures of Chrysene Derivatives Structures->Descriptors Split Split Data into Training and Test Sets Descriptors->Split Model Develop QSAR Model (e.g., MLR, PLS) Split->Model Validation Validate Model (Internal & External) Model->Validation Predict Predict Activity of New Chrysene Derivatives Validation->Predict Design Rational Design of Novel Anticancer Agents Predict->Design Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase Cascade 1 (e.g., PI3K/Akt) Receptor->Kinase1 Kinase2 Kinase Cascade 2 (e.g., MAPK/ERK) Receptor->Kinase2 AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Kinase1->AntiApoptotic Proliferation Cell Proliferation & Survival Kinase2->Proliferation Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibition Chrysene Chrysene Derivative Chrysene->Kinase1 Inhibition

References

Safety Operating Guide

Proper Disposal of 1-Tert-Butylchrysene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of 1-tert-butylchrysene, a derivative of the polycyclic aromatic hydrocarbon (PAH) chrysene.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

In case of a spill, it is crucial to act promptly and safely. For minor spills, carefully clean the area using dry clean-up procedures to avoid generating dust. The collected material should be placed in a suitable, labeled container for disposal. For major spills, evacuate the area and alert emergency responders, providing them with the location and nature of the hazard.

Step-by-Step Disposal Protocol

The following procedure is based on the guidelines for the disposal of chrysene and general practices for hazardous chemical waste.

  • Waste Identification and Classification : this compound, like chrysene, should be classified as a hazardous waste.[1][6] When disposing of chrysene as a solid waste from a discarded commercial chemical product, off-specification species, container residue, or spill residue, it is assigned the EPA waste number U050.[6][7][8] This classification is crucial for proper labeling and disposal.

  • Waste Segregation and Collection :

    • Collect all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, in good condition, and have a secure lid.

    • Do not mix this waste with other types of waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Labeling :

    • The waste container must be labeled with the words "Hazardous Waste."

    • Clearly identify the contents, including the full chemical name ("this compound") and any other components in the waste stream.

    • Indicate the approximate quantities of each component.

    • Include the date when the first waste was added to the container.

  • Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be a secure area, away from ignition sources and incompatible materials.

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

  • Disposal :

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide them with all the necessary information about the waste, including its classification and composition.

    • The primary method for the disposal of PAHs like chrysene is controlled incineration at high temperatures.[6]

Key Disposal and Safety Data

The following table summarizes crucial information for the safe handling and disposal of chrysene, which should be applied to this compound in the absence of specific data.

ParameterValue/InstructionSource
EPA Waste Number U050 (for discarded commercial chemical product, off-specification species, container residue, or spill residue)[6][7][8]
Classification Hazardous Waste[1][6]
Primary Disposal Method Controlled Incineration[6]
Spill Cleanup Use dry clean up procedures; avoid generating dust.[6]
Personal Protective Equipment Chemical-resistant gloves, safety glasses, dust respirator, protective clothing.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Collection cluster_handling On-site Handling & Storage cluster_disposal Final Disposal start Generate This compound Waste collect Collect in a Designated, Labeled Hazardous Waste Container start->collect segregate Segregate from Incompatible Wastes collect->segregate label_waste Label Container: 'Hazardous Waste' & Contents segregate->label_waste store Store in a Secure Satellite Accumulation Area label_waste->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs transport Arrange for Waste Pickup contact_ehs->transport incinerate Controlled Incineration transport->incinerate

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 1-Tert-butylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling 1-Tert-butylchrysene. Adherence to these protocols is mandatory to ensure personal safety and proper disposal of hazardous materials. This guide is intended for researchers, scientists, and drug development professionals.

As a polycyclic aromatic hydrocarbon (PAH), this compound should be handled with extreme caution due to the potential for carcinogenic effects, a characteristic common to many compounds in this class.[1][2] All personnel must be thoroughly trained in the procedures outlined below before commencing any work with this compound.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-layered chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption. PAHs can be absorbed through the skin.[3]
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient.[4][5]
Body Protection A flame-resistant lab coat, worn over full-length clothing.Shields skin and personal clothing from contamination.[5][6]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[5][7]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[5][6]

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials and Reagents prep_hood->prep_materials handle_weigh Weigh Solid this compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in an Appropriate Solvent handle_weigh->handle_dissolve disposal_solid Solid Waste (Contaminated PPE, Weigh Boats) handle_weigh->disposal_solid Generate Solid Waste handle_reaction Perform Experimental Procedures handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate Experiment Complete disposal_liquid Liquid Waste (Solvent Mixtures) handle_reaction->disposal_liquid Generate Liquid Waste cleanup_ppe Doff PPE in Designated Area cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash cleanup_ppe->disposal_solid Dispose of Contaminated PPE disposal_container Place in Labeled, Sealed Hazardous Waste Containers disposal_solid->disposal_container disposal_liquid->disposal_container disposal_pickup Arrange for Hazardous Waste Pickup disposal_container->disposal_pickup

Caption: Workflow for Safe Handling of this compound.

Detailed Experimental Protocols

1. Preparation and Weighing:

  • Don all required PPE as specified in the table above.

  • Ensure the chemical fume hood is operational and has a recent certification.

  • Decontaminate the work surface within the fume hood.

  • Weigh the solid this compound on a tared weigh boat inside the fume hood.

  • Carefully transfer the solid to the reaction vessel.

  • Immediately dispose of the contaminated weigh boat in the designated solid hazardous waste container.

2. Handling and Experimental Use:

  • All manipulations involving this compound, including dissolving and transferring solutions, must be conducted within a certified chemical fume hood .

  • Use dedicated glassware and clearly label all containers.

  • Avoid the generation of dust or aerosols.[8]

3. Decontamination and Cleanup:

  • Upon completion of the experiment, decontaminate all work surfaces with an appropriate solvent and then soap and water.

  • Rinse all contaminated glassware with a suitable solvent, and collect the rinsate as hazardous liquid waste.

  • Remove PPE in the designated area , avoiding cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste generated from handling this compound is considered hazardous.[9][10]

  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound and any solvent used for rinsing contaminated glassware must be collected in a separate, clearly labeled, and sealed hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[9]

  • Storage and Pickup: Store hazardous waste in a designated, secure area away from incompatible materials.[9][11] Arrange for pickup by the institution's environmental health and safety department. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[12]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.